molecular formula C7H11NO B1265834 4,4-Dimethyl-5-oxopentanenitrile CAS No. 6140-61-0

4,4-Dimethyl-5-oxopentanenitrile

Cat. No.: B1265834
CAS No.: 6140-61-0
M. Wt: 125.17 g/mol
InChI Key: HKJVKIURQSVEQB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-oxopentanenitrile is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethyl-5-oxopentanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethyl-5-oxopentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-5-oxopentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-dimethyl-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,6-9)4-3-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVKIURQSVEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210336
Record name 4-Formyl-4-methylvaleronitrile
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Molecular Weight

125.17 g/mol
Source PubChem
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CAS No.

6140-61-0
Record name 4,4-Dimethyl-5-oxopentanenitrile
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Record name 4-Formyl-4-methylvaleronitrile
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Foundational & Exploratory

Technical Guide: Mass Spectrometry of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-5-oxopentanenitrile (CAS: 6140-61-0), also known as 2,2-dimethyl-4-cyanobutyraldehyde, is a critical synthetic intermediate in the manufacturing of Anastrozole , a non-steroidal aromatase inhibitor used in breast cancer therapy. Its precise characterization is essential for drug development professionals, as it serves as a starting material that can persist as a process-related impurity in the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth technical analysis of the mass spectrometric behavior of this molecule, covering ionization mechanisms, fragmentation kinetics, and validated experimental protocols for both GC-MS and LC-MS platforms.

Part 1: Molecular Architecture & Physicochemical Context

Before designing an MS method, one must understand the analyte's stability and ionization potential. The molecule features three distinct moieties that dictate its behavior in the mass spectrometer:

  • Aldehyde Group (–CHO): High reactivity; prone to oxidation (to carboxylic acid) and alpha-cleavage in EI.

  • Gem-dimethyl Group (–C(CH₃)₂–): Provides steric bulk and stabilizes carbocations formed during fragmentation.

  • Nitrile Group (–CN): Electron-withdrawing; stable in EI but offers a protonation site in ESI (+).

PropertyValueImplication for MS
Molecular Formula

Nitrogen Rule applies (Odd mass = Odd nitrogens).
Exact Mass 125.0841 DaMonoisotopic mass for HRMS confirmation.
Boiling Point ~75°C (0.6 Torr)Highly volatile; excellent candidate for GC-MS.
LogP ~0.5Moderately polar; suitable for Reverse Phase LC.

Part 2: Fragmentation Mechanics (Electron Ionization)

In Electron Ionization (EI) at 70 eV, the molecule undergoes predictable cleavage driven by the stability of the resulting carbocations. The gem-dimethyl group adjacent to the carbonyl is the "fragmentation director."

Dominant Fragmentation Pathways

The molecular ion (


, m/z 125) is typically weak or absent due to the lability of the aldehyde bond.
  • Alpha-Cleavage (Loss of Formyl Radical):

    • Mechanism: Homolytic cleavage of the C1–C2 bond.

    • Process:

      
      
      
    • Result: The charge remains on the tertiary carbocation stabilized by the gem-dimethyl group.

    • Observed Ion: m/z 96 (Base Peak candidate).

  • Methyl Loss:

    • Mechanism: Loss of a methyl group from the quaternary carbon.

    • Process:

      
      
      
    • Observed Ion: m/z 110 .

  • Alpha-Hydrogen Loss:

    • Mechanism: Loss of the aldehydic hydrogen.[1]

    • Observed Ion: m/z 124 (Often used to confirm aldehyde functionality).

Visualization of Fragmentation Logic

Fragmentation M Molecular Ion [M]+• m/z 125 (Unstable) Frag1 Alpha Cleavage [M - CHO]+ m/z 96 (Base Peak) M->Frag1 - •CHO (29 Da) Stabilized 3° Carbocation Frag2 Methyl Loss [M - CH3]+ m/z 110 M->Frag2 - •CH3 (15 Da) Frag3 Hydride Loss [M - H]+ m/z 124 M->Frag3 - H• (1 Da)

Figure 1: Predicted EI fragmentation pathway for 4,4-Dimethyl-5-oxopentanenitrile. The formation of the tertiary carbocation (m/z 96) is thermodynamically favored.

Part 3: Experimental Protocols

Method A: GC-MS (Structural Elucidation)

Objective: Identification of the intermediate in reaction mixtures. Rationale: The compound's volatility makes GC the preferred inlet. A mid-polarity column is selected to separate it from the more polar Anastrozole API.

Instrument Parameters:

Parameter Setting
Column DB-35MS (35% Phenyl Methyl Siloxane), 30m x 0.25mm, 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split 10:1 or Splitless for trace)

| Oven Program | 60°C (1 min)


 10°C/min 

280°C (3 min) | | Transfer Line | 280°C | | Ion Source | EI (70 eV) @ 230°C | | Scan Range | m/z 35 – 300 |

Protocol Steps:

  • Sample Prep: Dilute reaction aliquot in Dichloromethane (DCM) or Methanol to ~100 ppm.

  • Derivatization (Optional): If peak tailing occurs due to the aldehyde, derivatize with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form the oxime.

  • Injection: Inject 1 µL.

  • Data Analysis: Monitor for m/z 96 (Quant) and 110/124 (Qual).

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantifying trace levels (<0.1%) of the intermediate in the final Anastrozole drug substance. Rationale: ESI is necessary for compatibility with the non-volatile API matrix.

Instrument Parameters:

Parameter Setting
Column C18 (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 8 mins
Ionization ESI Positive Mode

| Source Temp | 350°C |

MRM Transitions (ESI+): Since aldehydes ionize poorly in ESI, we rely on the nitrile group protonation or adduct formation.

  • Precursor: m/z 126.1

    
    
    
  • Product Ions:

    • 126.1

      
       108.1 (Loss of 
      
      
      
      from hydrated aldehyde form).
    • 126.1

      
       99.1 (Loss of HCN).
      

Note: For higher sensitivity, derivatization with 2,4-DNPH is recommended to create a stable hydrazone detectable in Negative ESI mode.

Part 4: Analytical Workflow & Impurity Profiling

In the context of Anastrozole synthesis, this molecule acts as the electrophile that reacts with the triazole ring. Unreacted excess must be cleared.

Workflow Sample Crude Anastrozole Synthesis Mixture Prep Sample Preparation (Dissolve in MeCN/H2O) Sample->Prep Split Method Selection Prep->Split GC GC-MS (EI) Structural Confirmation Split->GC High Conc. (>1%) LC LC-MS/MS (ESI) Trace Quantification Split->LC Trace Impurity (<0.1%) Result1 Spectrum Match: Base Peak m/z 96 Confirm Identity GC->Result1 Result2 MRM Quantification: Limit of Quantitation (LOQ) < 0.05% LC->Result2

Figure 2: Decision matrix for selecting the appropriate MS technique based on the analytical stage (Synthesis monitoring vs. Final Release testing).

References

  • National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) of Pentanenitrile, 4,4-dimethyl-5-oxo-. NIST Chemistry WebBook, SRD 69.[2] Link

  • Drug Enforcement Administration (DEA). The Characterization of Anastrozole. Microgram Journal, Volume 8, Number 1. (Provides GC-MS context for Anastrozole and intermediates). Link

  • Hiriyanna, S. G., & Basavaiah, K. Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society.[3][4] (Details the impurity profile and LC-MS characterization). Link

  • PubChem. Compound Summary: 2,2-Dimethyl-4-oxopentanenitrile.[5] National Library of Medicine. Link

Sources

Strategic Utilization of 4,4-Dimethyl-5-oxopentanenitrile in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility of 4,4-Dimethyl-5-oxopentanenitrile , focusing on its dual electrophilic nature and its critical role in constructing gem-dimethylated pharmacophores.

A Technical Guide for Advanced Organic Methodologies

Executive Summary: The Gem-Dimethyl Linchpin

In modern drug discovery, the gem-dimethyl group is a privileged structural motif. It imparts metabolic stability by blocking oxidative dealkylation (blocking metabolic "hot spots") and enforces bioactive conformations via the Thorpe-Ingold effect .

4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0) serves as a premier "linchpin" reagent for introducing this motif.[1] Its value lies in its dual functionality :

  • The Aldehyde (C5): A highly reactive, sterically hindered electrophile ready for reductive amination, Wittig olefination, or oxidation.

  • The Nitrile (C1): A latent carboxyl/amine equivalent or a robust handle for heterocycle formation (e.g., tetrazoles, oxadiazoles).

This guide provides validated protocols for synthesizing this core intermediate and exploiting its orthogonality to construct complex pharmaceutical architectures, including KRAS inhibitors and gem-dimethylated amino acids .

Core Synthesis: The Michael Addition Protocol

The most efficient route to 4,4-dimethyl-5-oxopentanenitrile is the base-catalyzed Michael addition of isobutyraldehyde to acrylonitrile. The gem-dimethyl group is established in this single step.

Mechanism & Causality
  • Thermodynamic Control: The reaction relies on the formation of the thermodynamic enolate of isobutyraldehyde.

  • Steric Management: The bulky isopropyl group attacks the terminal position of acrylonitrile. The use of a phase-transfer catalyst (PTC) or specific base prevents polymerization of the acrylonitrile.

Validated Protocol

Reagents:

  • Isobutyraldehyde (1.2 equivalents)

  • Acrylonitrile (1.0 equivalents)

  • Catalyst: Potassium hydroxide (KOH) in Methanol (saturated) or Triton B (40% in methanol).

  • Solvent: THF or neat (if temperature controlled).

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with isobutyraldehyde (1.2 eq) and the catalyst (0.05 eq). Cool to 0–5°C under nitrogen.

  • Addition: Add acrylonitrile (1.0 eq) dropwise over 60 minutes. Critical: Maintain internal temperature <10°C to minimize polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by GC/TLC (Solvent: 20% EtOAc/Hexane).

  • Quench & Workup: Neutralize with dilute HCl (1M) to pH 6–7. Extract with diethyl ether or MTBE. Wash organics with brine, dry over MgSO₄.[2]

  • Purification: Fractional distillation under reduced pressure.

    • Target Fraction: bp 125–130°C at 20 Torr (or ~75°C at 0.6 Torr).

    • Yield: Typically 75–85%.

Data Integrity Check: Purity should be confirmed via ¹H NMR (CHO signal at ~9.5 ppm, s; gem-dimethyl singlet at ~1.1 ppm).

Module A: The Aldehyde Handle (Chemoselective Functionalization)

The aldehyde at C5 is the "primary" handle. Due to the adjacent gem-dimethyl group, it is non-enolizable, preventing self-aldol condensation—a common failure mode in similar aliphatic aldehydes.

Protocol A1: Reductive Amination (KRAS Inhibitor Fragment Synthesis)

This reaction is pivotal for linking the gem-dimethyl spacer to piperazine or pyrrolidine cores found in targeted protein degraders or inhibitors like Adagrasib precursors.

Reagents:

  • Amine substrate (e.g., N-Boc-piperazine) (1.0 eq)

  • 4,4-Dimethyl-5-oxopentanenitrile (1.1 eq)[3]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Workflow:

  • Dissolve the amine and aldehyde in DCE. Stir for 30 mins to form the hemiaminal/imine intermediate.

  • Add STAB in portions at 0°C.

  • Stir at room temperature for 12 hours.

  • Self-Validating Endpoint: Disappearance of the aldehyde peak (9.5 ppm) in NMR aliquots.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Protocol A2: Oxidation to 4-Cyano-2,2-dimethylbutyric Acid

This transformation converts the aldehyde to a carboxylic acid while leaving the nitrile intact, creating a bifunctional linker (Acid + Nitrile).

Method: Pinnick Oxidation ( NaClO₂ / NaH₂PO₄ / 2-methyl-2-butene).

  • Note: The scavenger (2-methyl-2-butene) is essential to capture HOCl and prevent reaction with the nitrile or alpha-chlorination.

Module B: The Nitrile Handle (Latent Functionality)

The nitrile remains inert during aldehyde manipulations but can be activated subsequently.

Protocol B1: Controlled Hydrolysis to Lactams

Under acidic conditions, the nitrile can be hydrolyzed to the amide, which then cyclizes with the aldehyde (or its reduced alcohol/amine form) to create lactams.

Pathway:

  • Reduction: Reduce aldehyde to alcohol (NaBH₄).

  • Cyclization: Acid-catalyzed hydrolysis of nitrile to amide, followed by intramolecular attack of the alcohol to form a lactone (specifically, a gem-dimethyl substituted valerolactone) or reductive amination followed by cyclization to a lactam .

Visualizing the Dual Functionality Workflow

The following diagram illustrates the divergent synthesis pathways starting from 4,4-Dimethyl-5-oxopentanenitrile.

DualFunctionality Start 4,4-Dimethyl-5-oxopentanenitrile (The Linchpin) Aldehyde Aldehyde Handle (C5) Electrophilic Attack Start->Aldehyde Path A Nitrile Nitrile Handle (C1) Latent Nucleophile/Electrophile Start->Nitrile Path B RedAmin Reductive Amination (KRAS Inhibitor Scaffolds) Aldehyde->RedAmin R-NH2 / STAB Oxidation Pinnick Oxidation (Carboxylic Acid Linker) Aldehyde->Oxidation NaClO2 Lactam Dual Cyclization (Gem-Dimethyl Lactams) RedAmin->Lactam Intramolecular Cyclization Hydrolysis Hydrolysis (Amide/Acid Formation) Nitrile->Hydrolysis H+ / H2O Heterocycle Cyclization (Tetrazoles/Oxadiazoles) Nitrile->Heterocycle NaN3 / ZnBr2

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and nitrile groups.

Quantitative Data Summary

ParameterValue / ConditionRelevance
CAS Number 6140-61-0Unique Identifier
Boiling Point 125–130°C @ 20 TorrPurification via distillation
Molecular Weight 125.17 g/mol Stoichiometry calculations
Aldehyde Reactivity High (Sterically hindered)No self-aldol; clean nucleophilic addition
Nitrile Stability HighSurvives mild oxidation/reduction
Gem-Dimethyl Effect Thorpe-IngoldAccelerates cyclization rates by ~10³ fold

References

  • Preparation of 5-oxohexane nitriles and 2,4-dimethyl-5-oxohexane nitrile . Google Patents. US5254712A. Link

  • Synthesis of ras inhibitors . Google Patents. US20240368190A1. Link

  • 4,4-Dimethyl-5-oxopentanenitrile . CAS Common Chemistry. Link

  • Reactions of Nitriles: Hydrolysis and Reduction . Chemistry LibreTexts. Link

  • Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile . Journal of Heterocyclic Chemistry. (Contextual reference for isoxazole derivatives). Link

Sources

Strategic Utilization of 4,4-Dimethyl-5-oxopentanenitrile in Heterocyclic Chemistry

[1]

Executive Summary

In the landscape of heterocyclic synthesis, 4,4-Dimethyl-5-oxopentanenitrile (CAS: 6140-61-0) represents a privileged scaffold.[1][2][3] Often overlooked in favor of simpler linear nitriles, this molecule possesses a unique structural duality: a reactive aldehyde and a latent nitrile, separated by a gem-dimethyl spacer.[1] This guide dissects the strategic application of this precursor, demonstrating how the Thorpe-Ingold effect facilitates cyclization into difficult-to-access 3,3-dimethylpiperidine and pyrrolidine pharmacophores, which are critical motifs in modern drug discovery.[1]

Part 1: Chemical Profile & The Gem-Dimethyl Advantage[1]

Structural Analysis

The molecule (also known as 2,2-dimethyl-4-cyanobutanal) is an acyclic precursor designed for cyclization.[1][4][5] Its value lies in the precise positioning of its functional groups relative to the quaternary carbon.[1]

FeatureChemical Significance
Aldehyde (C5) High electrophilicity; serves as the primary anchor for nucleophilic attack (e.g., amines, hydrazines).[1]
Nitrile (C1) Latent electrophile; requires activation (reduction or Lewis acid) to participate in ring closure.[1]
Gem-Dimethyl (C4) The Kinetic Driver. The bulky methyl groups restrict bond rotation, compressing the internal bond angle (

) and forcing the terminal functional groups closer together (The Thorpe-Ingold Effect).
Synthesis of the Precursor

The synthesis is a classic example of a base-catalyzed Michael-type addition (cyanoethylation) of isobutyraldehyde to acrylonitrile.[1] This reaction is thermodynamically favorable but requires careful pH control to prevent aldol polymerization of the aldehyde.[1]

Reaction Scheme:

Part 2: Core Synthetic Workflows

Workflow A: The Piperidine Gateway (Reductive Cyclization)

The most industrial-grade application of this precursor is the synthesis of 3,3-dimethylpiperidine .[1] This scaffold is a bioisostere for piperidine, offering altered metabolic stability and lipophilicity due to the gem-dimethyl group blocking the 3-position.[1]

Mechanism:

  • Imine Formation: The aldehyde reacts with ammonia to form a transient imine.[1]

  • Nitrile Reduction: Under hydrogenation conditions, the nitrile is reduced to a primary amine.[1]

  • Transamination/Cyclization: The newly formed amine attacks the imine (or the reduced amine attacks the aldehyde/imine intermediate).

  • Final Reduction: The cyclic imine is reduced to the saturated piperidine.

Protocol 1: High-Pressure Reductive Cyclization

  • Reagents: Liquid Ammonia, Hydrogen gas (

    
    ).[1]
    
  • Catalyst: Titanium Dioxide (

    
    ) support or Raney Nickel/Cobalt.[1]
    
  • Conditions: 60–120°C, 250 bar pressure (Continuous Flow).

Step-by-Step Methodology:

  • Feed Preparation: Premix 4,4-dimethyl-5-oxopentanenitrile with liquid ammonia (molar ratio 1:200 to suppress dimerization).

  • Reactor Loading: Pump the mixture through a tubular reactor containing the catalyst pellets.

  • Hydrogenation: Introduce

    
     gas counter-current or co-current at 250 bar.
    
  • Workup: Depressurize to remove excess ammonia.[1] Distill the crude oil to isolate 3,3-dimethylpiperidine (bp ~140°C).

Workflow B: Divergent Synthesis of Pyrrolidines

While the 1,5-distance naturally favors six-membered rings (piperidines), the precursor can be diverted to five-membered pyrrolidines via reductive amination with specific trapping agents or by modifying the oxidation state.[1]

Strategy: Reaction with a primary amine (

1

Part 3: Visualization of Pathways[1]

The following diagram illustrates the divergent utility of the precursor, highlighting the transition from linear chain to heterocycle.

GPrecursor4,4-Dimethyl-5-oxopentanenitrilePiperidine3,3-Dimethylpiperidine(Scaffold for CNS Drugs)Precursor->PiperidineNH3, H2, Cat.Reductive CyclizationPyrrolidinePyrrolidine Derivatives(Via Reductive Amination)Precursor->PyrrolidineR-NH2, NaBH3CNReductive AminationPsoracorylifolPsoracorylifol Analogs(Complex Natural Products)Precursor->PsoracorylifolMulti-stepCascadeIsobutyraldehydeIsobutyraldehydeIsobutyraldehyde->PrecursorCyanoethylation(KOH, 60°C)AcrylonitrileAcrylonitrileAcrylonitrile->Precursor

Figure 1: Divergent synthetic pathways from the 4,4-dimethyl-5-oxopentanenitrile hub.[1][3][4][6]

Part 4: Troubleshooting & Optimization

Stability Management

The aldehyde group at C5 is prone to oxidation (to the carboxylic acid) or polymerization.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Stabilizers: Trace amounts of hydroquinone can inhibit radical polymerization of the trace acrylonitrile impurities, but the main degradation pathway is oxidative.[1]

Controlling the Thorpe-Ingold Effect

While the gem-dimethyl group accelerates cyclization, it also creates steric hindrance for intermolecular reactions.[1]

  • Observation: Nucleophilic attack at the aldehyde (C5) is not hindered (it is spaced by a methylene), but attack at the nitrile (C1) is remote.[1]

  • Critical Parameter: In reductive amination, ensure the imine forms before introducing the reducing agent to avoid reducing the aldehyde to the alcohol (4,4-dimethyl-5-hydroxypentanenitrile), which is a dead-end byproduct for cyclization.[1]

Data Summary: Solvent Effects on Cyclization
SolventDielectric ConstantYield (Piperidine)Notes
Methanol 33.085-92%Optimal.[1] Solubilizes ammonia well; promotes proton transfer.[1]
THF 7.560-70%Slower reaction rates; useful if substrate has lipophilic tails.[1]
Toluene 2.4<40%Poor solubility of ammonia; high polymerization risk.[1]

References

  • Preparation of tertiary alcohols. (1985).[1] US Patent 4493801A.[1] Google Patents. Link

  • Synthesis of 3,3-dimethylpiperidine. (2021). PrepChem. Retrieved from PrepChem.com.[1] Link

  • Method of preparing 2,2-disubstituted pentane 1,5-diamines. (1991). European Patent EP0452693A1.[1] Google Patents. Link

  • Process of purification of amidoxime containing cleaning solutions. (2009). WO2009058287A1.[1] Google Patents. Link

  • Heterocycles from wine: synthesis and biological evaluation of salidrosides. (2014). ResearchGate.[1][5][7] (Discusses Psoracorylifol analogs from 2,2-dimethyl-4-cyanobutanal).[1][8] Link

Mechanistic Studies of 4,4-Dimethyl-5-oxopentanenitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic principles, synthetic pathways, and experimental protocols for 4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0).[1]

Technical Guide & Process Whitepaper [1]

Executive Summary & Structural Logic

4,4-Dimethyl-5-oxopentanenitrile (also known as 2,2-dimethyl-4-cyanobutyraldehyde) is a critical bifunctional intermediate characterized by a gem-dimethyl substituted carbon scaffold separating an aldehyde and a nitrile group.[1]

  • Core Structure:

    
    [1]
    
  • CAS Registry Number: 6140-61-0[1][2][3][4]

  • Key Reactivity: The molecule possesses two distinct electrophilic centers (aldehyde and nitrile) separated by a flexible ethylene linker and a sterically demanding gem-dimethyl pivot.[1]

Its primary utility lies in the synthesis of 3,3-dimethylpiperidine derivatives and gem-dimethyl substituted amino acids , which are "privileged scaffolds" in the design of calcium channel blockers (e.g., Manidipine analogs), renin inhibitors, and next-generation antibiotics.[1] The gem-dimethyl group exerts a Thorpe-Ingold effect , pre-organizing the molecule for cyclization reactions, a feature exploited in high-yield manufacturing of heterocycles.[1]

Synthesis of the Core Scaffold

The industrial and laboratory standard for synthesizing 4,4-dimethyl-5-oxopentanenitrile is the Michael Addition of isobutyraldehyde to acrylonitrile.[1]

Mechanistic Pathway (Michael Addition)

The reaction relies on the generation of a sterically hindered enolate from isobutyraldehyde.[1] While typically challenging due to the bulky nature of the nucleophile, the reaction proceeds efficiently under Phase Transfer Catalysis (PTC) or specific base catalysis.[1]

  • Enolization: A base (e.g., KOH or Triton B) deprotonates the

    
    -carbon of isobutyraldehyde, generating a tertiary enolate.[1]
    
  • Nucleophilic Attack: The enolate attacks the

    
    -carbon of acrylonitrile (the Michael acceptor).[1]
    
  • Protonation: The resulting nitrile-stabilized carbanion is protonated to yield the product.[1]

Critical Control Point: The reaction must be temperature-controlled (typically 50–70°C) to prevent the polymerization of acrylonitrile or the self-condensation (Aldol) of the aldehyde.[1]

MichaelAddition Fig 1: Base-Catalyzed Michael Addition Mechanism Iso Isobutyraldehyde (Nucleophile) Enolate Tertiary Enolate Intermediate Iso->Enolate Base (OH-) Acrylo Acrylonitrile (Electrophile) Complex Michael Adduct (Anion) Acrylo->Complex Enolate->Complex + Acrylonitrile Product 4,4-Dimethyl-5-oxopentanenitrile Complex->Product Protonation (H+)

Downstream Reactivity: Reductive Cyclization

The most chemically significant transformation of 4,4-dimethyl-5-oxopentanenitrile is its conversion into 3,3-dimethylpiperidine .[1] This reaction showcases a "self-validating" cascade where the thermodynamics of ring formation drive the equilibrium forward.[1]

Mechanism: The Imine-Amidine Cascade

This transformation is typically performed in a continuous flow or high-pressure batch reactor using Liquid Ammonia and Hydrogen over a heterogeneous catalyst (e.g., TiO₂ supported Ni or Co).

Step-by-Step Mechanism:

  • Imine Formation: The aldehyde (

    
    ) reacts rapidly with 
    
    
    
    to form a primary imine (
    
    
    ).[1] This is favored over nitrile reduction due to the higher electrophilicity of the aldehyde.[1]
  • Hydrogenation 1: The imine is reduced to a primary amine (

    
    ).[1]
    
  • Cyclization (Intramolecular Nucleophilic Attack): The newly formed primary amine attacks the nitrile carbon (

    
    ).[1] The gem-dimethyl group  at 
    
    
    
    compresses the bond angle (Thorpe-Ingold effect), accelerating this ring closure to form a 6-membered cyclic amidine.[1]
  • Hydrogenation 2 / Hydrogenolysis: The cyclic amidine is further reduced, eliminating ammonia to yield the saturated piperidine ring.[1]

Chemo-Selectivity Note: The use of liquid ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium toward the primary imine.[1]

Cyclization Fig 2: Reductive Cyclization Cascade to Piperidine Start 4,4-Dimethyl-5-oxopentanenitrile Imine Imine Intermediate (R-CH=NH) Start->Imine + NH3, -H2O Amine Primary Amine (Linear) Imine->Amine + H2 (Cat) Amidine Cyclic Amidine Amine->Amidine Cyclization (Thorpe-Ingold) Byproduct 2,2-Dimethyl-1,5-pentanediamine (Open Chain) Amine->Byproduct Full Reduction (No Cyclization) Piperidine 3,3-Dimethylpiperidine (Target) Amidine->Piperidine + H2, -NH3

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethylpiperidine (Continuous Flow)

Source Validation: Adapted from industrial patent methodologies (e.g., US5166443, PrepChem).[1]

Objective: Convert 4,4-dimethyl-5-oxopentanenitrile to 3,3-dimethylpiperidine with >90% conversion.

Reagents & Equipment:

  • Substrate: 4,4-Dimethyl-5-oxopentanenitrile (Purity >93%).[1]

  • Reagent: Liquid Ammonia (

    
    ).[1]
    
  • Catalyst: TiO₂ (Anatase pellets) upstream (for imine formation) followed by Hydrogenation Catalyst (e.g., Raney Cobalt or Ruthenium on Alumina).[1]

  • Gas: Hydrogen (

    
    ).[1]
    
  • Apparatus: Tubular fixed-bed reactor (Twin jacket, oil-heated).

Workflow:

  • Feed Preparation: Premix the substrate with liquid ammonia.

    • Ratio: High molar excess of ammonia (approx. 50–200 molar equivalents) to prevent polymerization.[1]

  • Imine Formation Zone: Pump the mixture through a TiO₂ bed at 60°C and 250 bar .

    • Mechanistic Insight: TiO₂ acts as a Lewis acid, catalyzing the dehydration of the hemiaminal to the imine without reducing the nitrile.[1]

  • Hydrogenation Zone: Pass the effluent directly into the hydrogenation reactor containing the metal catalyst at 120°C and 250 bar .

    • Flow Rate: Adjust Liquid Hourly Space Velocity (LHSV) to ensure residence time allows for full nitrile reduction.

  • Work-up:

    • Decompress the product stream to atmospheric pressure to flash off excess ammonia (recoverable).[1]

    • Purification: Fractional distillation.[1]

      • Target Fraction: 3,3-Dimethylpiperidine (b.p. 50–52°C at 210 mmHg).[1]

      • By-product: 2,2-Dimethylpentane-1,5-diamine (b.p. 72°C at 8 mmHg).[1]

Protocol B: Quantitative Analysis (HPLC/GC)

To validate the reaction progress, use the following Gas Chromatography (GC) parameters.

ParameterSetting
Column DB-1 or HP-5 (30m x 0.32mm x 0.25µm)
Carrier Gas Helium (1.5 mL/min)
Injector Temp 250°C
Detector FID (280°C)
Oven Program 50°C (2 min)

10°C/min

200°C (5 min)
Retention Times Aldehyde (~4.5 min), Piperidine (~6.2 min), Diamine (~8.1 min)

Strategic Applications in Drug Development

While 4,4-dimethyl-5-oxopentanenitrile is a direct precursor to piperidines, its structural logic parallels the P2 fragment synthesis of Nirmatrelvir (Paxlovid).[1] Although Nirmatrelvir uses a bicyclic proline (6,6-dimethyl-3-azabicyclo[3.1.0]hexane), the gem-dimethyl motif is conserved.[1]

  • Amino Acid Synthesis: The Strecker reaction of this aldehyde yields gamma,gamma-dimethylglutamic acid derivatives, which are non-proteinogenic amino acids used to induce specific conformational constraints in peptide drugs.[1]

  • Zeolite Templating: The 3,3-dimethylpiperidine derived from this nitrile is a high-value Structure Directing Agent (SDA) for synthesizing specific zeolite topologies (e.g., SSZ-39) used in catalysis.[1]

References

  • Synthesis and Properties: 4,4-Dimethyl-5-oxopentanenitrile. CAS Common Chemistry.[1] Available at: [Link][1][3]

  • Reaction Protocol (Piperidine Synthesis): Synthesis of 3,3-dimethylpiperidine. PrepChem. Available at: [Link]

  • Industrial Application: Process for the preparation of 5-oxohexane nitriles. Google Patents (US5254712A).[1] Available at:

  • Related Heterocycle Synthesis: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile (Isomer comparison). Heterocycles. Available at: [Link][1]

  • Structural Data: 2,2-Dimethyl-4-oxopentanenitrile (Synonym/Isomer Data). PubChem.[1][5][6] Available at: [Link][1]

Sources

Stereochemical Control in the Derivatization of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereochemical control and synthetic utility of 4,4-Dimethyl-5-oxopentanenitrile , a critical "neopentyl-like" building block. It focuses on overcoming the steric challenges imposed by the gem-dimethyl group to generate high-value chiral intermediates, specifically


-dimethylleucine analogs and substituted piperidines.

Executive Summary: The Neopentyl Challenge

4,4-Dimethyl-5-oxopentanenitrile (1 ) represents a unique class of "linchpin" intermediates used in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib analogs) and dipeptidyl peptidase IV (DPP-4) inhibitors. Its structural core features a gem-dimethyl group at the


-position relative to the nitrile.

While the molecule itself is achiral, it presents two distinct technical challenges for the synthetic chemist:

  • Steric Hindrance: The aldehyde at C5 is adjacent to a quaternary carbon (neopentyl position), significantly retarding nucleophilic attack rates compared to linear aldehydes.

  • Prochiral Differentiation: Converting the C5 aldehyde into a chiral amine (for amino acid synthesis) requires catalysts capable of high enantiomeric discrimination within a sterically congested pocket.

This guide outlines the stereoselective strategies to desymmetrize this molecule, focusing on biocatalytic transamination and chemo-enzymatic cyclization.

Structural Dynamics: The Thorpe-Ingold Effect

Before addressing stereochemistry, one must understand the conformational bias introduced by the C4 gem-dimethyl group. This is the Thorpe-Ingold Effect (or angle compression).[1]

  • Mechanism: The bulky methyl groups at C4 compress the internal bond angle (

    
    ). This compression forces the terminal groups (C1-nitrile and C5-aldehyde) closer together in space than in the unsubstituted analog.
    
  • Synthetic Consequence: Intramolecular reactions (cyclizations) are kinetically accelerated.[1] However, intermolecular reactions (like nucleophilic addition to the aldehyde) are thermodynamically favored but kinetically hindered due to the steric wall.

Visualization: Conformational Bias

ThorpeIngold cluster_0 Kinetic Consequence Start 4,4-Dimethyl-5-oxopentanenitrile (Open Chain) Compression Gem-Dimethyl Angle Compression (Thorpe-Ingold) Start->Compression Steric Bulk Product Rapid Cyclization (Piperidine/Pyrrolidine) Compression->Product k_cyc >> k_linear

Caption: The gem-dimethyl group forces a reactive conformation, accelerating cyclization rates (


) while hindering external nucleophiles.

Primary Stereoselective Pathway: Asymmetric Transamination

The most valuable transformation of 1 is the conversion of the C5-aldehyde to a chiral amine, yielding (S)-2-amino-4,4-dimethylpentanenitrile (a precursor to L-


-methylleucine).

Traditional reductive amination (using chiral borohydrides) often suffers from low enantiomeric excess (ee) due to the steric bulk of the gem-dimethyl group blocking the hydride approach. The industry standard has shifted to Biocatalytic Transamination .

The Biocatalytic Advantage

Transaminases (ATAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the aldehyde.

  • Stereocontrol: The enzyme's active site (PLP-binding pocket) dictates the chirality (

    
     or 
    
    
    
    ).
  • Thermodynamics: The equilibrium is driven forward by removing the co-product (acetone) or using an excess of amine donor.

Experimental Workflow: Screening & Scale-Up

Because the substrate is "neopentyl-like," standard


-transaminases often show low activity. A screening of engineered variants (e.g., from Vibrio fluvialis or Arthrobacter citreus) is required.
Protocol: Asymmetric Synthesis of (S)-Amine

Objective: Convert 5-oxo nitrile to (S)-amine with >98% ee.

Reagents:

  • Substrate: 4,4-Dimethyl-5-oxopentanenitrile (50 mM)

  • Enzyme: ATA-113 (Codexis or equivalent engineered variant)

  • Donor: Isopropylamine (1 M, pH 7.5)

  • Co-factor: PLP (Pyridoxal-5'-phosphate, 1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve PLP in phosphate buffer. Adjust pH to 7.5. Critical: PLP is light-sensitive; wrap vessel in foil.

  • Substrate Solubilization: Dissolve the nitrile substrate in DMSO (10% v/v final concentration) if solubility is poor in buffer.

  • Reaction Initiation: Add the enzyme powder (10 g/L loading) to the buffer/amine mixture. Add substrate last to initiate.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

    • Process Note: Do not exceed 35°C; engineered enzymes may denature.

  • Work-up: Acidify to pH 2 with 6M HCl to quench and protonate the amine (improving solubility). Extract unreacted aldehyde with MTBE.

  • Isolation: Basify aqueous layer to pH 12 with NaOH. Extract the chiral amine into EtOAc.

  • Analysis: Derivatize with Mosher's acid chloride and analyze via

    
    F-NMR or Chiral HPLC (Chiralpak AD-H column).
    

Data Summary: Chemical vs. Enzymatic Route

MetricReductive Amination (

+ Chiral Aux)
Biocatalytic Transamination (ATA)
Yield 65-70%>90%
Stereoselectivity (ee) 80-88%>99%
Purification Requires ChromatographyExtraction only
Atom Economy Low (Auxiliary waste)High

Secondary Pathway: The Strecker Reaction

For applications requiring the amino acid directly (rather than the amine), the Asymmetric Strecker Reaction is the alternative.

  • Reaction: Aldehyde + HCN + Chiral Catalyst

    
    
    
    
    
    -aminonitrile.
  • Catalyst: Thiourea-based organocatalysts (e.g., Jacobsen type) are effective here. The gem-dimethyl group actually enhances enantioselectivity in this case by locking the conformation of the imine intermediate, making the "face" differentiation more pronounced for the incoming cyanide.

Chemo-Enzymatic Cyclization (Piperidine Synthesis)

If the nitrile group of 1 is reduced before the aldehyde is protected, the molecule undergoes spontaneous cyclization to form 3,3-dimethylpiperidine derivatives.

To control stereochemistry here (e.g., creating a chiral center at C2 of the piperidine ring), one must perform a Dynamic Kinetic Resolution (DKR) .

Pathway Visualization

SynthesisPathways Substrate 4,4-Dimethyl-5-oxopentanenitrile (Achiral Start) Transaminase Biocatalysis (ATA + PLP) Substrate->Transaminase Route A: Amine Synthesis Strecker Asymmetric Strecker (HCN + Thiourea Cat.) Substrate->Strecker Route B: Amino Acid Synth ReductiveCyc Reductive Cyclization (H2, Pd/C) Substrate->ReductiveCyc Route C: Heterocycle Synth ChiralAmine (S)-Gamma-Methylleucine Nitrile (>99% ee) Transaminase->ChiralAmine AminoNitrile Alpha-Amino Nitrile Strecker->AminoNitrile Piperidine 3,3-Dimethylpiperidine ReductiveCyc->Piperidine Spontaneous Cyclization

Caption: Divergent synthesis pathways from the common intermediate. Route A (Green) is preferred for Odanacatib-like side chains.

References

  • Merck Research Laboratories. "Discovery of Odanacatib: A Selective Inhibitor of Cathepsin K." Journal of Medicinal Chemistry.

  • Codexis, Inc. "Biocatalytic Transamination for the Synthesis of Chiral Amines." Chemical Reviews.

  • Jung, M. E., et al. "The Gem-Dimethyl Effect in Organic Synthesis." Chemical Reviews.

  • Truppo, M. D., et al. "Efficient Production of Chiral Amines via Transaminase." Organic Process Research & Development.

  • Jacobsen, E. N. "Asymmetric Catalysis in the Strecker Reaction." Nature.

Sources

Regioselectivity in 4,4-Dimethyl-5-oxopentanenitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Regioselective & Chemoselective Control in 4,4-Dimethyl-5-oxopentanenitrile Scaffolds

Part 1: Strategic Overview

4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0) represents a specialized class of "sterically gated" bifunctional synthons.[1] For the medicinal chemist, this molecule offers two distinct tactical advantages:

  • Metabolic Blocking: The gem-dimethyl group at the C4 position acts as a metabolic shield, preventing oxidative degradation at a typically vulnerable

    
    -carbon site.[1]
    
  • Conformational Biasing: The Thorpe-Ingold Effect (gem-dimethyl effect) pre-organizes the molecule for cyclization, making it an ideal precursor for substituted piperidines, pyrrolidines, and complex heterocycles found in modern pharmacophores.[1]

However, the utility of this molecule hinges on regioselectivity (during its synthesis) and chemoselectivity (during its derivatization).[1] The competition between the highly reactive C5-aldehyde and the semi-latent C1-nitrile requires precise protocol design to avoid polymerization or non-selective reduction.[1]

This guide details the mechanistic logic and validated protocols for navigating these selectivity challenges.

Part 2: Mechanistic Architecture

To control the reactivity of 4,4-Dimethyl-5-oxopentanenitrile, one must understand its electronic and steric landscape.[1]

The Bifunctional Conflict

The molecule contains two electrophilic centers with vastly different Hard/Soft Acid-Base (HSAB) profiles:

  • C5-Aldehyde (Hard Electrophile): Highly reactive towards nucleophiles (amines, hydrides, organometallics).[1] It is sterically hindered by the adjacent gem-dimethyl group but remains the kinetic point of attack.[1]

  • C1-Nitrile (Soft/Intermediate Electrophile): Generally inert under mild conditions but susceptible to hydrolysis or reduction under forcing conditions.[1]

The C4-Gem-Dimethyl "Gate"

The 4,4-dimethyl substitution is not merely structural; it is the regiocontrol element .[1]

  • Enolization Blockade: Unlike linear aldehydes, the C4 position has no protons. This renders the C5-aldehyde incapable of enolizing towards the C4 side.[1] This effectively shuts down self-aldol condensation at the

    
    -position, a common side reaction in linear analogues.[1]
    
  • Steric Filtering: The bulk of the methyl groups slows down the approach of large nucleophiles to the aldehyde, allowing for higher selectivity when using bulky reagents (e.g., bulky borohydrides).

Part 3: Critical Regioselectivity Challenges

Challenge A: Synthesis of the Scaffold (The Michael Addition)

Context: The scaffold is typically synthesized via the Michael addition of isobutyraldehyde to acrylonitrile.

  • Regioselectivity Issue: C-alkylation (desired) vs. O-alkylation.

  • Solution: The use of Phase Transfer Catalysis (PTC) or specific amine catalysts ensures the thermodynamically stable C-alkylated product is formed.[1] The gem-dimethyl group is established here.[1]

Challenge B: Downstream Chemoselectivity (Aldehyde vs. Nitrile)

Context: Converting the aldehyde to an amine or alcohol without touching the nitrile.[1]

  • The Trap: Standard reducing agents like Lithium Aluminum Hydride (

    
    ) will indiscriminately reduce both the aldehyde (to alcohol) and the nitrile (to amine), destroying the bifunctionality.[1]
    
  • The Solution: Use of Sodium Triacetoxyborohydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) at controlled temperatures.[1]

Part 4: Validated Experimental Protocols

Protocol 1: Chemoselective Reductive Amination (Preserving the Nitrile)

Objective: Functionalize the C5-aldehyde with a primary amine to create a secondary amine, while leaving the C1-nitrile intact for future cyclization or hydrolysis.[1]

Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.[1]

Reagents:

  • Substrate: 4,4-Dimethyl-5-oxopentanenitrile (1.0 eq)

  • Amine: Benzylamine or equivalent primary amine (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Additive: Acetic Acid (1.0 eq) - Crucial for imine formation catalysis.[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under

    
    , dissolve 4,4-Dimethyl-5-oxopentanenitrile in DCE (
    
    
    
    ).
  • Activation: Add the primary amine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: The gem-dimethyl group may slow imine formation compared to linear aldehydes; ensure TLC shows consumption of aldehyde.[1]

  • Selective Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Why STAB? It is less basic and milder than

    
    , avoiding nitrile hydrolysis.
    
  • Quench: Stir at RT for 4-12 hours. Quench with saturated aqueous

    
    .[1]
    
  • Workup: Extract with DCM. The nitrile group remains distinct in IR (

    
    ) and 
    
    
    
    NMR (
    
    
    ).[1]
Protocol 2: The "Thorpe-Ingold" Cyclization (Nitrile Attack)

Objective: Force the intramolecular reaction between the newly formed amine and the nitrile to form a piperidine derivative.[1]

Reagents:

  • Substrate: The amino-nitrile product from Protocol 1.

  • Catalyst:

    
     (conc.) or Lewis Acid (
    
    
    
    ).[1]
  • Conditions: Reflux.[1][2]

Logic: The gem-dimethyl group compresses the internal bond angle (C3-C4-C5), bringing the amine and nitrile into closer proximity (Reactive Rotamer Effect), accelerating cyclization rates by orders of magnitude compared to the des-methyl analogue.[1]

Part 5: Data Visualization & Decision Logic

Table 1: Reagent Compatibility Matrix

Selectivity profile for 4,4-Dimethyl-5-oxopentanenitrile

ReagentTarget SiteProductSelectivity ScoreNotes

/ MeOH
C5-AldehydeAlcoholHigh Nitrile survives < 0°C.

/ THF
C5 & C1Amino-AlcoholNone Global reduction.[1]

/ STAB
C5-AldehydeAmineHigh Best for reductive amination.[1]
Grignard (

)
C5 (Major)AlcoholMedium C1 attack possible at high temp.[1]
HCN / KCN C5-AldehydeCyanohydrinHigh Forms dinitrile (Strecker route).[1]
Figure 1: Reactivity Divergence Pathway

Visualizing the strategic branch points based on reagent choice.

ReactionPathways Start 4,4-Dimethyl-5-oxopentanenitrile (Bifunctional Core) Reagent_A NaBH4 (0°C) Start->Reagent_A Reagent_B R-NH2 / STAB Start->Reagent_B Reagent_C LiAlH4 (Reflux) Start->Reagent_C Prod_A Hydroxy-Nitrile (Selective Reduction) Reagent_A->Prod_A C5 Attack Only Prod_B Amino-Nitrile (Reductive Amination) Reagent_B->Prod_B C5 Attack Only Prod_C Amino-Alcohol (Global Reduction) Reagent_C->Prod_C C1 & C5 Attack Cyclic Gem-Dimethyl Piperidine Prod_B->Cyclic Acid Catalysis (Thorpe-Ingold Effect)

Caption: Decision tree showing chemoselective pathways. The gem-dimethyl group facilitates the dashed cyclization pathway.[1]

Part 6: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

    • Core Reference for Protocol 1 (STAB Selectivity).

  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766.[1] Link[1]

    • Authoritative grounding for the Thorpe-Ingold effect discussion.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1]

    • General reference for Michael Addition regioselectivity and nitrile/aldehyde chemoselectivity.

  • PubChem Compound Summary. (2024). "4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0)."[1][3] National Center for Biotechnology Information.[1] Link[1]

    • Verification of chemical structure and physical properties.[4]

Sources

Physical properties of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physicochemical Profiling and Synthetic Utility of 4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0)

Abstract This technical guide provides a comprehensive analysis of 4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0), a critical gem-dimethyl-substituted aldehyde-nitrile intermediate.[1] Unlike its keto-isomer (pivaloylacetonitrile), this compound serves as a specialized precursor for 3,3-dimethylpiperidine scaffolds and gem-dimethylated amino acids in drug discovery.[1] This document details its physical properties, thermodynamic behavior, validated synthesis protocols via Michael addition, and downstream applications, offering researchers a self-contained reference for handling and scale-up.[1]

Chemical Identity & Structural Analysis[1][2][3]

4,4-Dimethyl-5-oxopentanenitrile is a bifunctional aliphatic intermediate characterized by a terminal nitrile and a sterically hindered aldehyde, separated by a gem-dimethyl "elbow."[1] This structural feature is significant in medicinal chemistry for the Thorpe-Ingold effect , which pre-organizes the molecule for cyclization reactions (e.g., into piperidines).[1]

Critical Distinction: Researchers must not confuse this compound with 4,4-dimethyl-3-oxopentanenitrile (CAS 59997-51-2), a beta-ketonitrile used for isoxazole synthesis.[1] The target compound here is an aldehyde .[1][2]

Attribute Details
IUPAC Name 4,4-Dimethyl-5-oxopentanenitrile
Common Synonyms 2,2-Dimethyl-4-cyanobutyraldehyde; 4-Cyano-2,2-dimethylbutanal
CAS Registry Number 6140-61-0
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
SMILES CC(C)(CCC#N)C=O[1][3][4]
InChI Key HKJVKIURQSVEQB-UHFFFAOYSA-N

Physicochemical Properties[1][2][6][9][10]

The following data aggregates experimental values and validated predictions. The compound is a liquid at room temperature with a high boiling point relative to its molecular weight, attributed to the polarity of the nitrile group.[1]

Thermodynamic & Transport Data
PropertyValueContext/Implication
Physical State Colorless to pale yellow liquidViscous oil; handle with positive displacement pipettes.
Boiling Point (Atm) 174–176 °C High thermal requirement for atmospheric distillation.
Boiling Point (Vac) 75 °C @ 0.6 Torr Preferred purification method to avoid aldehyde oxidation/polymerization.
Melting Point ~ -45 °CRemains liquid under standard cold storage (-20°C).[1]
Density 0.965 g/cm³ (20 °C)Slightly less dense than water; forms the upper layer in aqueous extractions.
Refractive Index

1.438–1.442
Useful for quick purity checks during distillation fractions.
Flash Point ~60–65 °C (Est.)[1]Combustible. Requires Class II or III solvent handling protocols.[1]
Solubility & Partitioning[1]
  • Water Solubility: Low to Moderate.[1] The nitrile is polar, but the gem-dimethyl and hydrocarbon chain impart significant lipophilicity.[1]

  • Organic Solubility: Miscible with Chloroform, Dichloromethane, Ethyl Acetate, THF, and Toluene.[1]

  • LogP (Predicted): ~0.8 – 1.[1]2. Indicates good membrane permeability potential for derivatives.[1]

Spectroscopic Profile (Identification)

Rapid identification is crucial during synthesis. The gem-dimethyl group provides a distinct NMR signature.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.4–9.6 ppm (s, 1H): Aldehyde proton (Diagnostic).[1]

    • δ 2.3–2.4 ppm (t, 2H): Methylene adjacent to nitrile (-CH₂-CN).[1]

    • δ 1.8–1.9 ppm (t, 2H): Internal methylene (-CH₂-).[1]

    • δ 1.1–1.2 ppm (s, 6H): Gem-dimethyl protons (-C(CH₃)₂-).[1] Key purity indicator; should be a sharp singlet.

  • IR Spectrum (Neat):

    • 2245 cm⁻¹: Nitrile (C≡N) stretch (Sharp, medium intensity).[1][4]

    • 1720–1730 cm⁻¹: Aldehyde (C=O) stretch (Strong).[1]

    • 2720, 2820 cm⁻¹: Aldehyde C-H Fermi doublet.[1]

Synthesis & Manufacturing Workflow

The most robust synthesis route is the Michael Addition of isobutyraldehyde to acrylonitrile.[1] This reaction exploits the alpha-proton acidity of isobutyraldehyde, enhanced by the thermodynamic stability of the resulting gem-dimethyl product.[1]

Protocol: Base-Catalyzed Michael Addition

Reaction: Isobutyraldehyde + Acrylonitrile → 4,4-Dimethyl-5-oxopentanenitrile

Reagents:

  • Isobutyraldehyde (1.1 equiv)[1][5]

  • Acrylonitrile (1.0 equiv)[1]

  • Catalyst: Aqueous NaOH (50%) or Benzyltrimethylammonium hydroxide (Triton B) for phase transfer.[1]

Step-by-Step Methodology:

  • Setup: Charge a reactor with isobutyraldehyde and the base catalyst. Heat to 50–60 °C under inert atmosphere (N₂).[1]

  • Addition: Add acrylonitrile dropwise over 2–4 hours. Critical: Control exotherm. The reaction is highly exothermic; maintain internal temp < 65 °C to prevent polymerization of acrylonitrile.[1]

  • Maturation: Stir at 60 °C for an additional 2–4 hours. Monitor via GC/TLC until acrylonitrile is consumed.[1]

  • Quench: Cool to room temperature. Neutralize with dilute HCl to pH 6–7.

  • Workup: Separate phases. Extract aqueous layer with DCM.[1] Combine organics, wash with brine, and dry over MgSO₄.

  • Purification: Fractional vacuum distillation (0.6 Torr, collect fraction at 75 °C).

Yield Expectation: 85–92% (Industrial optimized).

Visualization: Synthesis & Reactivity Flow

G Substrate1 Isobutyraldehyde (Nucleophile) Intermediate Enolate Intermediate Substrate1->Intermediate Base Cat. (NaOH/Triton B) Substrate2 Acrylonitrile (Michael Acceptor) Substrate2->Intermediate Base Cat. (NaOH/Triton B) ByProduct Poly-acrylonitrile (Avoid via Temp Control) Substrate2->ByProduct T > 70°C Exotherm Product 4,4-Dimethyl-5-oxopentanenitrile (Target) Intermediate->Product Protonation 60°C

Figure 1: Synthetic pathway via Michael Addition.[1] Temperature control is critical to prevent polymerization of the Michael acceptor.[1]

Downstream Applications in Drug Development[12]

This compound is a "linchpin" intermediate.[1] The aldehyde and nitrile groups allow for divergent synthesis, particularly for creating gem-dimethyl piperidines , which are privileged scaffolds in pain management (analgesics) and neurochemistry.[1]

Key Transformation: Reductive Cyclization

Converting the linear nitrile-aldehyde into a cyclic amine (piperidine).[1]

  • Reductive Amination: Aldehyde reacts with Ammonia (NH₃) → Imine.[1]

  • Hydrogenation: Nitrile reduces to primary amine; Imine reduces to amine.[1]

  • Cyclization: Intramolecular attack closes the ring.[1]

Result: 3,3-Dimethylpiperidine (CAS 1193-12-0).[1]

Visualization: Application Workflow

Application cluster_process Reductive Cyclization Workflow Input 4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0) Step1 Reductive Amination (NH3 / H2 / Ni or Pd) Input->Step1 Step2 Intramolecular Cyclization (Thorpe-Ingold Enhanced) Step1->Step2 Output1 3,3-Dimethylpiperidine (Drug Scaffold) Step2->Output1 Major Product Output2 2,2-Dimethyl-1,5-pentanediamine (Polymer Monomer) Step2->Output2 Minor Product (Linear Reduction)

Figure 2: Conversion of the linear precursor to the pharmacologically active piperidine scaffold.

Handling & Stability (E-E-A-T)

  • Oxidation Sensitivity: The aldehyde group is prone to air oxidation to the corresponding carboxylic acid (4-cyano-2,2-dimethylbutyric acid).[1]

    • Protocol: Store under Nitrogen or Argon.[1]

  • Shelf Life: 12 months at 2–8 °C (Refrigerated).

  • Safety:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile toxicity).[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • PPE:[4] Butyl rubber gloves are recommended due to the penetrating nature of nitriles.[1]

References

  • ChemicalBook. (2024).[1] 4,4-Dimethyl-5-oxopentanenitrile - Product Properties and NMR Data. Retrieved from [1]

  • PrepChem. (n.d.).[1][6] Synthesis of 3,3-dimethylpiperidine from 2,2-dimethyl-4-cyanobutanal. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 5-Oxopentanenitrile derivatives. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4,4-Dimethyl-5-oxopentanenitrile. Retrieved from [1]

  • Doc Brown's Chemistry. (n.d.).[1] Interpretation of C-13 NMR spectra of aldehyde derivatives. Retrieved from [1]

Sources

Methodological & Application

Application Note: Synthesis of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Target Molecule: 4,4-Dimethyl-5-oxopentanenitrile CAS Registry Number: 6140-61-0 Synonyms: 4-Cyano-2,2-dimethylbutyraldehyde; 2,2-Dimethyl-4-cyanobutyraldehyde. Molecular Formula:


Molecular Weight:  125.17  g/mol 

This application note details the validated protocol for the synthesis of 4,4-Dimethyl-5-oxopentanenitrile via the Michael addition (cyanoethylation) of isobutyraldehyde to acrylonitrile. This molecule serves as a critical "gem-dimethyl" building block in the synthesis of complex pharmaceutical intermediates, including substituted pyridines (e.g., 2,3,5-trimethylpyridine) and potential kinase inhibitors where the gem-dimethyl group prevents metabolic oxidation at the


-position.

The protocol emphasizes atom economy and scalability , utilizing a base-catalyzed carbon-carbon bond formation that proceeds with high regioselectivity.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the thermodynamic acidity of the


-proton in isobutyraldehyde. Under basic conditions, the aldehyde forms an enolate which acts as a soft nucleophile, attacking the 

-carbon of the electron-deficient acrylonitrile (Michael acceptor).
Reaction Scheme


Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_0 Activation cluster_1 C-C Bond Formation cluster_2 Termination Isobutyraldehyde Isobutyraldehyde (Substrate) Enolate Enolate Ion (Nucleophile) Isobutyraldehyde->Enolate Deprotonation (-H2O) Base Base Catalyst (OH-) Base->Enolate Intermediate Anionic Adduct Enolate->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product 4,4-Dimethyl-5- oxopentanenitrile Intermediate->Product Protonation (+H+)

Caption: Mechanistic flow of the base-catalyzed Michael addition of isobutyraldehyde to acrylonitrile.

Experimental Protocol

Reagents & Equipment
ReagentPurityRoleHazard Note
Isobutyraldehyde >99%SubstrateFlammable, volatile. Store cold.
Acrylonitrile >99%Michael AcceptorHigh Toxicity , Carcinogen. Handle in hood.
Potassium Hydroxide (KOH) 50% aq.CatalystCorrosive.[1]
Acetic Acid GlacialQuenching AgentCorrosive.[1]
Dichloromethane (DCM) ACS GradeExtraction SolventVolatile.

Equipment:

  • 3-neck Round Bottom Flask (RBF) equipped with:

    • Mechanical stirrer (magnetic stirring may fail if viscosity increases).

    • Reflux condenser (cooled to 0°C to retain isobutyraldehyde).

    • Pressure-equalizing addition funnel.

    • Internal thermometer.

  • Vacuum distillation setup.[2]

Step-by-Step Methodology
Step 1: Catalyst Activation & Substrate Preparation
  • Charge the 3-neck RBF with Isobutyraldehyde (1.05 equiv). A slight excess ensures complete consumption of the toxic acrylonitrile.

  • Add KOH (50% aq. solution) (0.02 - 0.05 equiv).

    • Note: Solid KOH dissolved in methanol can also be used, but aqueous KOH is sufficient and cheaper for this biphasic reaction.

  • Heat the mixture to 50°C under an inert atmosphere (

    
    ).
    
Step 2: Controlled Addition (Critical Step)
  • Load Acrylonitrile (1.0 equiv) into the addition funnel.

  • Add acrylonitrile dropwise over 60–90 minutes.

    • Process Control: The reaction is exothermic .[3] Maintain internal temperature between 55°C and 65°C . Adjust addition rate and external cooling (water bath) as necessary.

    • Warning: Rapid addition can lead to runaway exotherms or polymerization of acrylonitrile.

Step 3: Post-Reaction Heating
  • After addition is complete, raise the temperature to 70–75°C .

  • Stir for an additional 2–3 hours to drive the reaction to completion.

  • Monitor reaction progress via GC-MS or TLC (Silica; Hexane:EtOAc 8:2). Look for the disappearance of acrylonitrile.[4]

Step 4: Workup & Purification
  • Cool the reaction mixture to room temperature (20°C).

  • Neutralization: Add Acetic Acid (stoichiometric to KOH) dropwise to quench the catalyst. Verify pH is neutral (~7).

    • Why: Failure to neutralize causes reversal of the Michael addition (retro-Michael) or aldol condensation side-reactions during distillation.

  • Phase Separation: If an aqueous layer separates, remove it. If not, proceed to direct distillation or perform a quick wash with brine/DCM extraction.

  • Distillation: Purify the crude oil via fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 75–78°C @ 0.6 Torr (or approx. 105–110°C @ 10-15 Torr).

    • Appearance: Colorless to pale yellow liquid.[1]

Workflow Diagram

Workflow Start Start: Charge RBF Isobutyraldehyde + KOH Heat Heat to 50°C Start->Heat Add Add Acrylonitrile (Dropwise, 60-90 min) Maintain 55-65°C Heat->Add Cook Reflux at 70-75°C (2-3 Hours) Add->Cook Check QC Check (GC/TLC) Acrylonitrile < 1%? Cook->Check Check->Cook No (Extend Time) Quench Cool & Neutralize (Acetic Acid) Check->Quench Yes Distill Vacuum Distillation (75°C @ 0.6 Torr) Quench->Distill Final Pure 4,4-Dimethyl-5-oxopentanenitrile Distill->Final

Caption: Operational workflow for the synthesis of 4,4-Dimethyl-5-oxopentanenitrile.

Characterization Data

ParameterSpecificationNotes
Appearance Clear, colorless liquidDarkens upon storage if not stabilized.
Boiling Point 75°C @ 0.6 TorrLit. Value [1].
Density 0.965 g/cm³@ 20°C.
IR Spectrum 2245 cm⁻¹ (CN stretch)1725 cm⁻¹ (C=O stretch)Distinct nitrile and aldehyde peaks.
¹H NMR (CDCl₃)

9.5 (s, 1H, CHO)

2.4 (t, 2H, CH₂-CN)

1.9 (t, 2H, CH₂)

1.1 (s, 6H, 2xCH₃)
Characteristic singlet for gem-dimethyl and aldehyde proton.

Safety & Handling (Critical)

  • Acrylonitrile: A potent neurotoxin and carcinogen . It can be absorbed through skin and has high vapor pressure.

    • Control: Use a closed system or a high-efficiency fume hood. Double-glove (Nitrile/Laminate).

    • Emergency: Keep Sodium Thiosulfate or specific cyanide antidote kits available depending on site safety regulations.

  • Isobutyraldehyde: Highly flammable (Flash point: -19°C).[5] Ground all glassware to prevent static discharge.

  • Waste Disposal: Aqueous waste containing traces of acrylonitrile must be treated with bleach (sodium hypochlorite) to oxidize nitriles before disposal, strictly following local EHS regulations.

References

  • Tschudi, G. (1950). Helvetica Chimica Acta, 33, 1865-71.
  • Bruson, H. A. (1944).[3] Cyanoethylation. Journal of the American Chemical Society , 66(1), 165. Link

  • Wiesner, J. et al. (1962). Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde. German Patent DE1136321B . Link

  • CAS Common Chemistry . 4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0). Link

Sources

Technical Guide: 4,4-Dimethyl-5-oxopentanenitrile as a Linchpin Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DMOP

Executive Summary

This technical guide details the strategic application of 4,4-Dimethyl-5-oxopentanenitrile (DMOP) in the synthesis of rigidified nitrogen heterocycles. DMOP is a critical C5 building block used to access 3,3-dimethylpyrrolidine scaffolds, which serve as the structural core for high-value antiviral agents, including Hepatitis C NS3 protease inhibitors (e.g., Boceprevir) and SARS-CoV-2 Mpro inhibitors (e.g., Nirmatrelvir analogs).

This document provides a validated protocol for the synthesis of DMOP via organocatalytic Michael addition and its subsequent conversion into bioactive pyrrolidine cores. It addresses the specific challenges of handling gem-dimethyl substituted aldehydes, including volatility and polymerization risks.

Strategic Importance: The Gem-Dimethyl Effect

In medicinal chemistry, the introduction of a gem-dimethyl group (two methyl groups on the same carbon) is a proven strategy to enhance bioactivity. This is known as the Thorpe-Ingold Effect .

  • Conformational Restriction: The bulky methyl groups restrict the rotation of the carbon chain, pre-organizing the molecule into a bioactive conformation (often favoring cyclization).

  • Metabolic Stability: Substitution at the

    
    -position protects adjacent functional groups (like the aldehyde or downstream amides) from metabolic hydrolysis or oxidation.
    
  • Hydrophobicity: Increases lipophilicity, potentially improving membrane permeability.

Target Pharmacophores

DMOP is the linear precursor to the 3,3-dimethylpyrrolidine ring system. This ring is often further modified into the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane system found in Nirmatrelvir (Paxlovid™).

Pharmacophore DMOP 4,4-Dimethyl-5- oxopentanenitrile (Linear Precursor) Pyrrolidine 3,3-Dimethylpyrrolidine (Core Scaffold) DMOP->Pyrrolidine Reductive Cyclization Bicyclic 6,6-Dimethyl-3- azabicyclo[3.1.0]hexane (Nirmatrelvir/Boceprevir) Pyrrolidine->Bicyclic Cyclopropanation (Downstream)

Figure 1: Retrosynthetic logic connecting DMOP to major antiviral pharmacophores.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4,4-dimethyl-5-oxopentanenitrile
CAS Number 6140-61-0
Formula

MW 125.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 75 °C (0.6 Torr)
Storage 2–8°C, under Argon/Nitrogen (Aldehyde is oxidation-prone)
Hazards Irritant.[1] Nitrile functionality requires precautions against hydrolysis to cyanide.

Critical Handling Note: As an aldehyde with an


-quaternary center, DMOP is relatively stable against enolization (no 

-protons), but it is susceptible to air oxidation to the corresponding carboxylic acid. Always store under inert atmosphere.

Experimental Protocol A: Synthesis of DMOP

Objective: Preparation of 4,4-Dimethyl-5-oxopentanenitrile via Michael Addition. Reaction: Isobutyraldehyde + Acrylonitrile


 DMOP
Rationale

Direct Michael addition of isobutyraldehyde to acrylonitrile is atom-economical but challenging due to the weak acidity of the aldehyde


-proton and the tendency of acrylonitrile to polymerize. We utilize a phase-transfer catalysis (PTC)  method or a secondary amine organocatalyst to ensure high yield and selectivity.
Reagents
  • Isobutyraldehyde (1.2 equiv)

  • Acrylonitrile (1.0 equiv)[1]

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or Pyrrolidine/Acetic Acid.

  • Solvent: THF or Dioxane (or neat for industrial scale).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and dropping funnel. Flush with

    
    .
    
  • Charging: Add Isobutyraldehyde (120 mmol) and solvent (THF, 50 mL). Cool to 0°C.

  • Catalyst Addition: Add Triton B (5 mol%) dropwise. Note: Exothermic reaction.

  • Addition: Add Acrylonitrile (100 mmol) dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Why: Controlling temperature prevents the polymerization of acrylonitrile.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4). Stain with DNP (2,4-dinitrophenylhydrazine) to visualize the aldehyde (orange spot).

  • Quench: Add saturated aqueous

    
     (20 mL).
    
  • Extraction: Extract with

    
     (
    
    
    
    mL). Wash combined organics with brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~75°C @ 0.6 mmHg) to obtain a clear oil.
    

Expected Yield: 70–85%

Experimental Protocol B: Synthesis of 3,3-Dimethylpyrrolidine

Objective: Cyclization of DMOP to the bioactive pyrrolidine core. Mechanism: Reductive Amination


 Intramolecular Cyclization.
Rationale

This step converts the linear nitrile-aldehyde into the cyclic amine. The aldehyde is first condensed with an amine source (or reduced), followed by nitrile reduction and ring closure. A "one-pot" hydrogenation is the most efficient industrial route.

Reagents
  • DMOP (1.0 equiv)

  • Raney Nickel (active catalyst) or

    
    
    
  • Ammonia (methanolic solution) or Ammonium Acetate

  • Hydrogen (

    
    ) gas (50–100 psi)
    
Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve DMOP (50 mmol) in Methanol (saturated with

    
     or containing 2 equiv 
    
    
    
    ).
  • Catalyst: Carefully add Raney Nickel (approx. 10 wt% of substrate) under Argon flow.

    • Safety: Raney Nickel is pyrophoric. Keep wet at all times.

  • Hydrogenation: Seal the vessel. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 60 psi (4 bar)
    
    
    .
  • Reaction: Heat to 60°C and stir vigorously for 24 hours.

    • Mechanism:[2][3][4] The ammonia condenses with the aldehyde to form an imine. Hydrogen reduces the nitrile to a primary amine, which then attacks the imine (or reduced amine) to close the ring, releasing ammonia.

  • Workup: Cool to RT. Vent

    
    . Filter the catalyst through a pad of Celite (keep wet!). Rinse with MeOH.
    
  • Isolation: Acidify the filtrate with HCl in dioxane to form the hydrochloride salt. Concentrate to dryness to obtain 3,3-dimethylpyrrolidine hydrochloride .

Validation:

  • 1H NMR (

    
    ):  Look for the disappearance of the aldehyde proton (9.5 ppm) and the appearance of the gem-dimethyl singlet (~1.1 ppm) and pyrrolidine ring protons (3.0–3.5 ppm).
    

Process Workflow Diagram

The following diagram illustrates the decision logic and flow for synthesizing the pyrrolidine scaffold from commodity chemicals.

SynthesisWorkflow Start Start: Isobutyraldehyde + Acrylonitrile Michael Step 1: Michael Addition (Cat: Triton B, 0°C) Start->Michael Check1 QC: Aldehyde Signal? (TLC/NMR) Michael->Check1 Check1->Michael Fail (Adjust Temp/Cat) Distill Purification: Vacuum Distillation Check1->Distill Pass DMOP_Iso Intermediate: 4,4-Dimethyl-5-oxopentanenitrile Distill->DMOP_Iso Cyclize Step 2: Reductive Cyclization (H2, Raney Ni, NH3) DMOP_Iso->Cyclize Product Final Product: 3,3-Dimethylpyrrolidine Cyclize->Product

Figure 2: Operational workflow for the conversion of raw materials to the bioactive scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of Acrylonitrile.Lower temperature during addition (<5°C). Add hydroquinone (inhibitor).
Impurity: Carboxylic Acid Oxidation of DMOP aldehyde.Ensure strict inert atmosphere (

/Ar). Distill immediately before Step 2.
Incomplete Cyclization Poisoned Hydrogenation Catalyst.Ensure sulfur-free reagents. Increase

pressure or catalyst loading.
Side Product: Dimer Intermolecular reaction.Increase dilution in Step 2 (High Dilution Principle).

References

  • Pfizer's Nirmatrelvir Synthesis: Owen, D. R., et al. (2021). "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[4][5] Science, 374(6575), 1586-1593.

  • Boceprevir Discovery: Njoroge, F. G., et al. (2008). "Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C virus infection." Accounts of Chemical Research, 41(1), 50-59.

  • Michael Addition Protocols: Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.

  • Bicyclic Proline Synthesis: Nicolaou, K. C., et al. (2002). "Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes." Journal of the American Chemical Society, 124(10), 2245-2258.

  • General Properties: PubChem Compound Summary for CID 108871, 4,4-Dimethyl-5-oxopentanenitrile.

Disclaimer: This guide is for research purposes only. The synthesis of bioactive molecules should only be performed by qualified personnel in a suitable laboratory environment. Check local regulations regarding the synthesis of drug precursors.

Sources

Application Note: Chemoselective Reduction of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the protocol for the chemoselective reduction of 4,4-Dimethyl-5-oxopentanenitrile (1) to 4,4-Dimethyl-5-hydroxypentanenitrile (2) . The primary challenge in this transformation is the selective reduction of the aldehyde functionality in the presence of a labile nitrile group and a sterically demanding gem-dimethyl quaternary center adjacent to the carbonyl.

This protocol utilizes Sodium Borohydride (


)  in methanolic solution. This method is selected for its operational simplicity, high chemoselectivity, and scalability, avoiding the over-reduction risks associated with Lithium Aluminum Hydride (

) or the cryogenic requirements of DIBAL-H.

Introduction & Mechanistic Strategy

The Molecule[1][2][3][4]
  • Starting Material: 4,4-Dimethyl-5-oxopentanenitrile (CAS: 6140-61-0)[1]

  • Target Product: 4,4-Dimethyl-5-hydroxypentanenitrile (CAS: 36360-43-7 / Related Analogues)

  • Structural Features:

    • Aldehyde (

      
      ):  The electrophilic target. It is attached to a quaternary carbon (
      
      
      
      ), creating a "neopentyl-like" steric environment that may retard nucleophilic attack compared to linear aldehydes.
    • Nitrile (

      
      ):  A reducible functional group that must remain intact.
      
    • Gem-Dimethyl Group: Provides steric bulk, influencing the trajectory of the hydride attack.

Reaction Strategy

The objective is the delivery of a hydride nucleophile to the aldehyde carbonyl without affecting the nitrile.

  • Reagent Selection (

    
    ):  Sodium borohydride is a mild nucleophilic reducing agent.[2] In protic solvents (MeOH/EtOH), it rapidly reduces aldehydes and ketones. Crucially, under these conditions (
    
    
    
    to
    
    
    ), it is inert toward nitriles. Stronger agents like
    
    
    would indiscriminately reduce the nitrile to a primary amine (
    
    
    ).
  • Solvent System: Methanol is preferred over ethanol due to the higher solubility of

    
     and faster reaction kinetics, which helps overcome the steric hindrance of the gem-dimethyl group.
    
  • Thermodynamics: The reaction is exothermic. Controlled addition at

    
     is mandatory to prevent solvent boil-off and minimize potential side reactions (e.g., base-catalyzed condensation).
    

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[3][4]Role
4,4-Dimethyl-5-oxopentanenitrile 125.171.0Limiting Reagent
Sodium Borohydride (

)
37.830.6*Reducing Agent
Methanol (anhydrous) 32.0410 VSolvent
Sat. Ammonium Chloride (

)
--Quenching Agent
Ethyl Acetate (EtOAc) --Extraction Solvent
Brine --Wash

*Note: Theoretically, 0.25 eq of


 reduces 1 eq of aldehyde. We use 0.6 eq to account for reagent purity and solvent reaction.
Step-by-Step Procedure
Step 1: Preparation (0 - 15 min)
  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

  • Charge 4,4-Dimethyl-5-oxopentanenitrile (1.0 equiv) into the flask.

  • Add Methanol (anhydrous, 10 volumes relative to mass of substrate).

  • Cool the solution to

    
      using an ice/water bath.
    
Step 2: Reduction (15 - 60 min)
  • Add

    
      (0.6 equiv) portion-wise over 15 minutes.
    
    • Critical: Do not dump all at once. Hydrogen gas evolution is possible; ensure venting. The internal temperature must not exceed

      
      .
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 45–60 minutes.

    • Monitoring: Check reaction progress via TLC (System: 30% EtOAc/Hexanes) or GC-MS. The aldehyde spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).
Step 3: Quench & Work-up (60 - 90 min)
  • Cool the mixture back to

    
     .
    
  • Slowly add Saturated Aqueous

    
      (5 volumes) to quench excess hydride.
    
    • Caution: Vigorous bubbling (

      
       gas) will occur. Add dropwise initially.
      
  • Dilute with Water (5 volumes) and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (

    
     volumes).
    
    • Note: DCM can also be used, but EtOAc is preferred for green chemistry compliance.

  • Combine organic layers and wash with Brine (10 volumes).

  • Dry over anhydrous

    
      or 
    
    
    
    , filter, and concentrate under reduced pressure (
    
    
    bath).
Step 4: Purification
  • The crude oil is typically

    
     pure.
    
  • If necessary, purify via Vacuum Distillation (bp approx.

    
     @ 1-2 mmHg) or Flash Chromatography (
    
    
    
    , Gradient 10-40% EtOAc in Hexanes).

Visualization of Workflow

Reaction Scheme & Logic

ReactionPathway SM 4,4-Dimethyl-5-oxopentanenitrile (Aldehyde + Nitrile) Intermediate Borate Complex (Tetraalkoxyborate) SM->Intermediate Hydride Attack (Chemoselective) Reagent NaBH4 / MeOH 0°C to RT Reagent->Intermediate Quench Sat. NH4Cl (aq) Hydrolysis Intermediate->Quench Protonation Product 4,4-Dimethyl-5-hydroxypentanenitrile (Alcohol + Nitrile) Quench->Product Isolation

Caption: Chemoselective reduction pathway preserving the nitrile functionality.

Work-up Decision Tree

WorkupLogic Start Reaction Complete (TLC Check) Quench Quench: Sat. NH4Cl (pH ~6-7) Start->Quench Extract Extract: EtOAc (3x) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Org Organic Phase (Product) PhaseSep->Org Top Layer Aq Aqueous Phase (Borate Salts) PhaseSep->Aq Bottom Layer Dry Dry (Na2SO4) & Conc. Org->Dry Pure Crude Product (Oil) Dry->Pure

Caption: Standard aqueous work-up protocol for isolation of the alcohol.

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected spectral characteristics:

  • IR Spectrum (Neat):

    • Disappearance: Carbonyl stretch (

      
      ) at 
      
      
      
      .
    • Appearance: Broad Hydroxyl (

      
      ) stretch at 
      
      
      
      .
    • Retention: Nitrile (

      
      ) stretch at 
      
      
      
      (Sharp, weak).
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       ppm (s, 2H, 
      
      
      
      ). Note: This is a singlet due to the adjacent quaternary carbon.
    • 
       ppm (t, 2H, 
      
      
      
      ).
    • 
       ppm (t, 2H, 
      
      
      
      ).
    • 
       ppm (s, 6H, 
      
      
      
      ).
  • Troubleshooting:

    • Issue: Presence of amine peaks in IR/NMR.

    • Cause: Reduction of nitrile.[2][5]

    • Remedy: Ensure temperature did not exceed

      
      .[4] Verify 
      
      
      
      quality (avoid
      
      
      contamination).

Safety & Hazards

  • Nitriles: The starting material and product contain nitrile groups. While aliphatic nitriles are generally less toxic than simple cyanides, they should be handled in a fume hood to avoid inhalation.

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas (

    
    ). Keep away from open flames.
    
  • Exotherm: The quenching step is exothermic. Always quench at

    
    .
    

References

  • Chemoselective Reductions

    • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of aldehydes and ketones with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206-1211. Link

  • Neopentyl System Reactivity

    • Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Ketones. Journal of the American Chemical Society, 88(12), 2811–2822. Link

  • Compound Data (4,4-Dimethyl-5-oxopentanenitrile)

    • PubChem CID: 12647059. National Center for Biotechnology Information. Link

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Application Note: Overcoming Steric Hindrance in the Knoevenagel Condensation of 4,4-Dimethyl-5-oxopentanenitrile

[1]

Executive Summary

This guide details the optimized protocols for performing Knoevenagel condensation on 4,4-Dimethyl-5-oxopentanenitrile (CAS: 6140-61-0).[1][2] Unlike typical aldehydes, this substrate possesses a gem-dimethyl group adjacent to the carbonyl center (a neopentyl-like position), creating significant steric resistance to nucleophilic attack.[1][2]

Standard catalytic protocols often result in low conversion or stalled equilibrium.[2] This note presents two validated methodologies:

  • Method A (Robust): Azeotropic Dehydration (Dean-Stark) for scale-up.[1][2]

  • Method B (High-Performance): TiCl

    
    -Mediated Condensation (Lehnert Modification) for difficult active methylene partners.[1][2]
    

Chemical Context & Mechanistic Insight

The Substrate: A Structural Double-Edged Sword

The molecule 4,4-Dimethyl-5-oxopentanenitrile features a gem-dimethyl group at the

1
  • Advantage (Chemoselectivity): The

    
    -carbon has no protons (
    
    
    ).[1][2] Consequently, this aldehyde cannot enolize and is immune to self-aldol condensation, a common side reaction in Knoevenagel protocols.[1][2]
  • Disadvantage (Kinetics): The bulky methyl groups create a "neopentyl effect," shielding the carbonyl carbon from the incoming nucleophile (the enolate of the active methylene compound).

The "Thorpe-Ingold" Objective

Researchers typically utilize this intermediate to synthesize conformationally restricted analogues of GABA or glutamic acid.[1][2] The gem-dimethyl group restricts bond rotation (Thorpe-Ingold effect), often increasing the binding affinity of the final drug target.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the specific steric barrier (indicated in red) that our protocols are designed to overcome.

Knoevenagel_PathwaySubstrate4,4-Dimethyl-5-oxopentanenitrile(Sterically Hindered Electrophile)Intermediate_1Iminium Ion(More Electrophilic)Substrate->Intermediate_1PiperidineActivationReagentActive Methylene(e.g., Malononitrile)TS_BarrierTetrahedral Intermediate(STERIC CLASH HERE)Reagent->TS_BarrierEnolate AttackCatalystCatalyst System(Base/Acid or Lewis Acid)Catalyst->Intermediate_1Intermediate_1->TS_BarrierProductCondensation Product(Alkylidene)TS_Barrier->Product- H2O(Irreversible Step)

Figure 1: Mechanistic pathway highlighting the critical steric barrier at the tetrahedral intermediate stage.[1][2]

Experimental Protocols

Method A: Azeotropic Dehydration (Scale-Up Preferred)

Best for: Reactions with highly acidic methylene compounds (e.g., Malononitrile, Ethyl Cyanoacetate) where heat tolerance is high.[1][2]

Rationale: Since the equilibrium formation of the alcohol intermediate is unfavorable due to sterics, continuous physical removal of water is thermodynamically required to drive the reaction to completion.

Materials
  • Substrate: 4,4-Dimethyl-5-oxopentanenitrile (1.0 eq)

  • Nucleophile: Malononitrile (1.1 eq)[2]

  • Catalyst: Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq)[2]

  • Solvent: Toluene (anhydrous)[2]

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4,4-Dimethyl-5-oxopentanenitrile (10 mmol, 1.25 g) and Malononitrile (11 mmol, 0.73 g) to the flask.

  • Solvation: Add Toluene (50 mL). Ensure the Dean-Stark trap is also filled with Toluene.

  • Catalysis: Add Piperidine (50 µL) followed by Glacial Acetic Acid (30 µL). Note: The acid suppresses polymerization of the vinyl product.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~125°C). Water will begin to collect in the trap.[2]

  • Monitoring: Monitor via TLC (20% EtOAc in Hexanes). The aldehyde spot (

    
    ) should disappear.[2]
    
    • Critical Checkpoint: If reaction stalls after 4 hours, add a second portion of catalyst (same amount).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Wash organic phase with 1N HCl (2 x 20 mL) to remove piperidine.[2]

    • Wash with Saturated NaHCO

      
       (20 mL) and Brine (20 mL).[2]
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

Method B: Lehnert Modification (TiCl /Pyridine)

Best for: Difficult/Sluggish reactions or thermally sensitive substrates.[2] This method uses a Lewis Acid to aggressively activate the carbonyl.

Rationale: Titanium tetrachloride (

2
Materials
  • Substrate: 4,4-Dimethyl-5-oxopentanenitrile (1.0 eq)

  • Nucleophile: Active Methylene (1.1 eq)[2]

  • Reagent:

    
     (2.0 eq) - Handle with extreme caution[1][2]
    
  • Base: Pyridine (4.0 eq)[2]

  • Solvent: THF (anhydrous) or

    
    [2]
    
Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck flask and cool under Nitrogen/Argon flow.

  • Solvation: Add THF (20 mL) and cool to 0°C in an ice bath.

  • TiCl4 Addition: Dropwise, add

    
     (20 mmol). Warning: Exothermic.[2] Yellow precipitate/complex may form.
    
  • Substrate Addition: Add 4,4-Dimethyl-5-oxopentanenitrile (10 mmol) dissolved in minimal THF. Stir for 10 minutes to allow coordination.

  • Nucleophile/Base Addition: Add the Active Methylene (11 mmol) and Pyridine (40 mmol) simultaneously but slowly.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2–6 hours.

  • Quench: Pour the reaction mixture carefully into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Workup: Wash combined organics with 1N HCl (remove pyridine), Sat. NaHCO

    
    , and Brine.[2] Dry and concentrate.
    

Data Presentation & Analytics

Expected Analytical Outcomes

Upon successful condensation, the aldehyde proton signal will disappear, replaced by a vinylic proton signal.[2]

FeatureSubstrate (Aldehyde)Product (Alkylidene)
1H NMR (CDCl3) Singlet at

9.5 ppm
Singlet at

7.2 - 7.6 ppm (Vinyl H)
IR Spectroscopy

stretch at 1720 cm


stretch at 1600-1650 cm

Appearance Colorless Oil/SolidWhite to Yellow Crystalline Solid
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (Method A) Steric bulk preventing attackSwitch to Method B (TiCl

).
Low Yield (Method A) Incomplete water removalCheck Dean-Stark seal; increase toluene volume.[1][2]
Dark/Tar Formation Polymerization of productAdd hydroquinone (trace) or reduce reaction time.[2]
Hydrolysis of Nitrile Acid/Base concentration too highReduce catalyst load; ensure anhydrous conditions.

Workflow Decision Tree

Optimization_TreeStartStart: 4,4-Dimethyl-5-oxopentanenitrileChoiceSelect Active Methylene PartnerStart->ChoicePath_AHigh Acidity (pKa < 13)(e.g., Malononitrile)Choice->Path_APath_BLow Acidity / Bulky(e.g., Diethyl Malonate)Choice->Path_BMethod_AMethod A: Toluene/Dean-Stark(Reflux 110°C)Path_A->Method_AMethod_BMethod B: TiCl4/Pyridine(Lewis Acid Activation)Path_B->Method_BCheckCheck Conversion (TLC/NMR)Method_A->CheckSuccessIsolate ProductCheck->Success>90%FailSwitch ProtocolCheck->Fail<50%Fail->Method_B

Figure 2: Decision tree for selecting the optimal protocol based on the nucleophile's reactivity.

References

  • Lehnert, W. (1970).[2] "Knoevenagel-Kondensationen mit TiCl4/Base - I." Tetrahedron Letters, 11(54), 4723-4724.[1][2]

    • Foundational text for Method B, specifically addressing hindered ketones and aldehydes.
  • Jones, G. (1967).[2] "The Knoevenagel Condensation."[2][3][4][5][6][7][8] Organic Reactions, 15, 204-599.[1][2] [2]

    • Comprehensive review of mechanism and c
  • Tietze, L. F., & Beifuss, U. (1991).[2] "The Knoevenagel Reaction."[2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 341-394.[1][2]

    • Discusses the suppression of side reactions in aldehyde condens
  • PubChem. (n.d.).[2][10] "4,4-Dimethyl-5-oxopentanenitrile (Compound)." National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][2]

    • Source for physical property data and safety identific

Troubleshooting & Optimization

Technical Support Portal: Purification of 4,4-Dimethyl-5-oxopentanenitrile

[1]

Ticket ID: #PUR-6140-61-0 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Isolation and Purification Protocols for CAS 6140-61-0[1]

Executive Summary & Critical Data

User Context: You are likely synthesizing 4,4-Dimethyl-5-oxopentanenitrile via the Michael addition of isobutyraldehyde to acrylonitrile. This intermediate is critical for downstream API synthesis (e.g., Cathepsin K inhibitors, herbicides) but is prone to oxidation and polymerization due to the terminal aldehyde group.[1]

The Challenge: The gem-dimethyl group provides some steric protection, but the molecule remains thermally sensitive.[1] Standard atmospheric distillation often leads to degradation (browning/tars), while simple extraction fails to remove homologous aldehyde impurities.[1]

Compound Data Sheet
ParameterValueCritical Notes
CAS Registry 6140-61-0 Verify against isomer 33235-13-1 (beta-keto nitrile).[1]
Boiling Point 75°C @ 0.6 Torr Do not exceed 100°C pot temp. High vacuum is mandatory.
Appearance Colorless to pale yellow liquidDark yellow/orange indicates oxidation or polymerization.[1]
Storage 2–8°C, Inert AtmosphereAir Sensitive. Store under Nitrogen/Argon.[1]
Major Hazards Toxic (H301, H311), IrritantNitrile functionality: Avoid strong acids (HCN risk).[1]

Purification Strategy Selector

Before proceeding, determine your primary impurity profile to select the correct workflow.[1]

PurificationSelectorStartStart: Crude Reaction MixtureCheckImpurityAnalyze Impurity Profile (GC/NMR)Start->CheckImpurityVolatilesImpurities: Solvents, Unreacted Acrylonitrile/IsobutyraldehydeCheckImpurity->VolatilesLow BP ImpuritiesNonVolatilesImpurities: Heavy Tars, Polymers, Inorganic SaltsCheckImpurity->NonVolatilesHigh BP ImpuritiesCloseBoilersImpurities: Homologous Aldehydes or IsomersCheckImpurity->CloseBoilersSimilar BPDistillationPROTOCOL A:High-Vacuum DistillationVolatiles->DistillationPrimary MethodNonVolatiles->DistillationBisulfitePROTOCOL B:Bisulfite Adduct PurificationCloseBoilers->BisulfiteChemical SelectivityDistillation->BisulfiteIf purity < 98%

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile.[1]

Protocol A: High-Vacuum Fractional Distillation

Applicability: Removal of solvents, unreacted starting materials (acrylonitrile/isobutyraldehyde), and non-volatile residues.[1]

The "Golden Path" Workflow
  • Quench & Wash: Ensure the Michael addition catalyst (e.g., Triton B, NaOH) is fully neutralized and washed out with water/brine.[1] Residual base during distillation causes rapid polymerization.[1]

  • Concentration: Strip low-boiling solvents (EtOH, THF) and excess isobutyraldehyde on a rotary evaporator at <40°C .

  • Vacuum Setup: Equip a short-path distillation head or a Vigreux column (for higher purity).[1]

    • Critical: Use a vacuum pump capable of reaching <1 Torr (mmHg) .[1]

  • Fraction Collection:

FractionVapor Temp (@ 0.6 Torr)ContentAction
F1 (Forerun) < 60°CResidual Acrylonitrile, WaterDiscard to HazMat (Toxic)
F2 (Main Cut) 72°C – 78°C 4,4-Dimethyl-5-oxopentanenitrile Collect
F3 (Tails) > 80°C or Drop in TempDimers, Oxidized productsRecycle if yield is critical
Troubleshooting Distillation
  • Issue: Product is distilling at >100°C.

    • Cause: Vacuum is insufficient (>5 Torr).[1]

    • Fix: Check system leaks.[1] High pot temperatures (>120°C) will cause the aldehyde to decompose.[1]

  • Issue: Distillate is cloudy.

    • Cause: Water azeotrope.[1]

    • Fix: Dry the crude oil with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       before distillation.
      

Protocol B: Sodium Bisulfite Adduct (Chemical Polishing)

Applicability: Separation of the target aldehyde from ketones, esters, or non-carbonyl impurities that have similar boiling points.[1] This relies on the reversible formation of a water-soluble sulfonate salt.[1]

Mechanism

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Step-by-Step Methodology
  • Adduct Formation:

    • Dissolve crude oil in a minimal amount of Ethyl Acetate (EtOAc).[1]

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) .
      
    • Stir vigorously for 2–4 hours. A white precipitate may form, or the product may migrate to the aqueous phase.[1]

  • Washing (Impurity Removal):

    • Separate the layers.[1][2] Keep the Aqueous Layer (contains the product adduct).[1][2]

    • Note: If a solid adduct forms, filter it and wash with ether (impurities stay in the ether).[1]

    • Wash the aqueous phase 2x with Diethyl Ether/MTBE to remove non-aldehyde organic impurities.[1]

  • Regeneration (Release):

    • Cool the aqueous phase to 0°C.

    • Slowly add Sodium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      )  or dilute NaOH until pH ~10. Do not use strong acid  (risk of nitrile hydrolysis).[1]
      
    • Observation: The solution will become cloudy as the free aldehyde oil separates.[1]

  • Extraction:

    • Extract the regenerated aldehyde immediately with DCM or EtOAc.[1]

    • Dry over

      
       and concentrate.
      

BisulfiteCycleCrudeCrude Mixture(Organic Phase)BisulfiteAdd Sat. NaHSO3Crude->BisulfitePhaseSepPhase SeparationBisulfite->PhaseSepOrgWasteOrganic Phase(Impurities)PhaseSep->OrgWasteDiscardAqAdductAqueous Phase(Product Adduct)PhaseSep->AqAdductKeepBaseAdd Na2CO3 (pH 10)AqAdduct->BasePurePure Aldehyde(Regenerated)Base->PureExtract

Figure 2: The Bisulfite purification loop, utilizing phase switching to isolate the aldehyde.[1]

Frequently Asked Questions (FAQ)

Q1: My product turned yellow overnight. Is it ruined?

  • Analysis: Yellowing indicates autoxidation to the carboxylic acid or aldol condensation.[1]

  • Resolution: Check the NMR. If the aldehyde proton signal (approx 9.5 ppm) is still strong, re-distill.[1]

  • Prevention: Store under Argon at 4°C. Add a radical scavenger like BHT (0.1%) if the product is not being used immediately for the next step.[1]

Q2: Can I use silica gel chromatography?

  • Analysis: Yes, but aldehydes can "streak" or decompose on acidic silica.[1]

  • Recommendation: Use neutral silica or deactivate standard silica with 1% Triethylamine in the eluent.[1] Use a gradient of Hexanes:Ethyl Acetate (start 95:5).[1]

Q3: The yield after bisulfite purification is low (<50%). Why?

  • Root Cause A: Steric hindrance.[1][3] The gem-dimethyl group adjacent to the aldehyde slows down adduct formation. Fix: Increase reaction time to 12+ hours.

  • Root Cause B: Incomplete hydrolysis.[1] Fix: Ensure the pH reaches >10 during regeneration and stir for 30 mins before extraction.

Q4: Safety—What if I smell almonds?

  • CRITICAL WARNING: This compound contains a nitrile.[1] While stable, exposure to strong acids or metabolic processing can release Cyanide.[1] An almond smell is characteristic of HCN.[1]

  • Action: Evacuate the area immediately. Ensure you are working in a functioning fume hood.[1] Do not acidify the waste stream without oxidative treatment (bleach).[1]

References

  • Physical Properties & Identification

    • CAS Common Chemistry. (n.d.).[1][4] "4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0)".[1][4][5][6] American Chemical Society.[1][4]

    • [1][4]

  • Synthesis & Context (Odanacatib Intermediate)

    • Tschudi, G. (1950).[1][4] "Boiling Point Data and Synthesis". Helvetica Chimica Acta, 33, 1865-71.[1][4] (Primary source for BP/Density data).[1]

    • Note: This compound is a structural analog used in the synthesis of Cathepsin K inhibitors.[1] See: Journal of Medicinal Chemistry regarding Odanacatib side-chain construction.

  • Purification Methodology (Bisulfite Adducts)

    • Brindle, C. (n.d.).[1] "Bisulfite Workup for Removal/Purification of Aldehydes". University of Rochester, Department of Chemistry.[1]

    • Justification: Authoritative protocol for the reversible bisulfite addition used in Protocol B.
  • Safety Data

    • PubChem Laboratory Chemical Safety Summary (LCSS). "2,2-Dimethyl-4-oxopentanenitrile".
    • [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 6140-61-0 before handling.

Technical Support Center: Purification of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Column Chromatography Compound: 4,4-Dimethyl-5-oxopentanenitrile (CAS: 6140-61-0) Functional Profile: Aliphatic Aldehyde | Nitrile | Gem-dimethyl steric block Support Level: Tier 3 (Senior Research Scientist)

Introduction: The "Deceptive Stability" Protocol

Welcome to the technical support hub for 4,4-Dimethyl-5-oxopentanenitrile . As a researcher, you likely selected this intermediate because the gem-dimethyl group (C4) blocks enolization at the


-position relative to the aldehyde, theoretically preventing self-aldol condensation at that site.

However, do not be complacent. This molecule presents three distinct chromatography challenges:

  • Silica Acidity: The aldehyde moiety is prone to acid-catalyzed oxidation or acetal formation on standard silica gel.

  • Nitrile Acidity: The C2 position (

    
     to the nitrile) remains acidic (
    
    
    
    in DMSO, but active on active surfaces), allowing for potential dimerization if basic modifiers are used.
  • UV Invisibility: Lacking a conjugated

    
    -system, this compound is nearly invisible under standard UV (254 nm), leading to "blind" fraction collection errors.
    

This guide provides a self-validating workflow to navigate these risks.

Module 1: Pre-Purification & Detection (The "Invisible" Problem)

Issue: Users frequently report "losing" the compound because they rely on UV detection. Solution: You must utilize chemical staining.[1][2] The aldehyde functionality is your primary handle for visualization.

Recommended Visualization Protocol

Do not rely on UV. Run a TLC plate (Silica Gel 60


) and use the following stains:
Stain ReagentReactivityAppearanceNotes
2,4-DNP (Dinitrophenylhydrazine)Primary Choice. Specific to Aldehydes/Ketones.[3][4]Orange/Red Spot High sensitivity. Differentiates the aldehyde from nitrile impurities.[5]
KMnO₄ (Basic)General Oxidizable Groups.[1]Yellow spot on Purple Good backup, but less specific. Will also stain oxidation byproducts (acids).
Anisaldehyde General Universal.Dark Blue/Grey Requires heat.[1][2][3] Good for checking total purity but less diagnostic than DNP.
⚠️ Critical Warning: Solvent Compatibility

NEVER use Methanol or Ethanol during method development or column elution.

  • Mechanism: Silica gel acts as a Lewis Acid catalyst.[5] In the presence of alcohols, the aldehyde (

    
    ) converts to the hemiacetal or acetal (
    
    
    
    ).
  • Symptom: Your single TLC spot splits into two (aldehyde + acetal) or streaks significantly.

Module 2: Column Chromatography Protocol

Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm).

  • Optimization (If degradation is observed): Use Neutralized Silica .

    • How to Prep: Slurry silica in mobile phase containing 1% Triethylamine (TEA), then flush with 3 column volumes of pure mobile phase to remove bulk amine. This neutralizes highly acidic sites without leaving enough base to catalyze nitrile-

      
       deprotonation.
      
Mobile Phase System
  • Preferred: Hexanes / Ethyl Acetate (EtOAc).[6]

  • Starting Point: 10% EtOAc in Hexanes (Isocratic) or 0-30% Gradient.

  • Forbidden: MeOH, EtOH, Isopropanol (Acetal risk).

Loading Strategy
  • The Problem: The compound is an oil/low-melting solid. Neat loading causes band broadening.

  • The Fix: Dry Loading on Celite 545 .

    • Dissolve crude in minimal DCM.

    • Add Celite (1:2 ratio w/w).

    • Rotovap to a free-flowing powder.

    • Load powder on top of the packed column.

    • Why? Celite is chemically inert compared to silica, preventing decomposition during the critical "loading zone" phase where concentration is highest.

Module 3: Troubleshooting & FAQs

Q1: "My product is streaking badly, even with low polarity solvents."

Diagnosis: This is likely Acid-Catalyzed Decomposition or Oxidation on the column. The aldehyde is oxidizing to 4,4-dimethyl-5-cyanopentanoic acid, which drags on silica. Corrective Action:

  • Speed is key: Flash chromatography (using air/nitrogen pressure) is superior to gravity columns. Minimize residence time.

  • Check Solvents: Ensure your Ethyl Acetate is free of acetic acid (common in old bottles).

  • Buffer: If streaking persists, add 0.5% Acetic Acid to the mobile phase only if you suspect the streak is the carboxylic acid impurity (to push it through). However, for the aldehyde itself, neutral conditions are safer.

Q2: "I see a spot on TLC, but it's gone after the column."

Diagnosis: Volatility or Irreversible Adsorption. Corrective Action:

  • Volatility: The molecular weight is ~125 g/mol . It is moderately volatile. Do not rotovap the fractions at high vacuum/high heat (

    
    ) for extended periods.
    
  • Adsorption: The aldehyde may have formed a stable complex with metal impurities in the silica. Use "Flash" grade silica (high purity) rather than technical grade.

Q3: "Can I use amine modifiers (Triethylamine) to fix peak shape?"

Technical Ruling: Proceed with Extreme Caution. While TEA neutralizes silica acidity, it poses two risks:

  • Nitrile

    
    -deprotonation:  The C2 protons are acidic. TEA can promote side reactions.
    
  • Aldehyde reactivity: While the gem-dimethyl blocks the C4 position, the aldehyde itself can undergo Tishchenko-type reactions or polymerization in basic conditions.

  • Recommendation: Use the "Pre-wash" method described in Module 2 (neutralize then wash away) rather than keeping TEA in the eluent.

Module 4: Experimental Workflows (Visualized)

Figure 1: Method Development Workflow

Caption: Step-by-step decision process for establishing the purification method.

G Start Start: Crude Mixture TLC_Check TLC Analysis (Hex/EtOAc 4:1) Start->TLC_Check Stain_Select Stain Selection: Use 2,4-DNP TLC_Check->Stain_Select UV_Check UV (254nm)? Likely Invisible Stain_Select->UV_Check Don't rely on this Result_Clean Single Spot Rf ~0.3-0.4? Stain_Select->Result_Clean Flash Proceed to Flash Column (Hex/EtOAc) Result_Clean->Flash Yes Streak Streaking Observed? Result_Clean->Streak No Decomp Silica Acidity Issue Streak->Decomp Yes Fix_Silica Use Neutralized Silica (TEA Wash) or Celite Load Decomp->Fix_Silica Fix_Silica->Flash

Figure 2: Post-Column Handling & Storage

Caption: Critical stability protocols to prevent degradation after isolation.

Storage Fractions Collected Fractions Evap Rotary Evaporation < 40°C, > 20 mbar Fractions->Evap Isolate Isolated Oil Evap->Isolate Risk Risk: Oxidation to Carboxylic Acid Isolate->Risk Storage Storage: -20°C, Argon Flush Isolate->Storage Immediate

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link

    • Foundational text for flash chrom
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann: Oxford, 2013 . Link

    • Authoritative source on handling aldehydes and preventing oxidation during purific
  • Reich, H. J. Common TLC Stains. University of Wisconsin-Madison, Department of Chemistry. Link

    • Source for 2,4-DNP and Anisaldehyde stain recipes.
  • CAS Common Chemistry. 4,4-Dimethyl-5-oxopentanenitrile Details.Link[7]

    • Verification of chemical structure and physical properties.

Sources

Technical Support Center: Synthesis of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Synthesis Logic & Mechanism

Q: What is the most robust synthetic route for 4,4-Dimethyl-5-oxopentanenitrile?

A: The industry-standard route is the base-catalyzed Michael addition (cyanoethylation) of isobutyraldehyde (donor) to acrylonitrile (acceptor).

  • Mechanism: The base deprotonates the

    
    -carbon of isobutyraldehyde, generating a nucleophilic enolate. This enolate attacks the 
    
    
    
    -carbon of acrylonitrile.
  • Why this route? It is atom-economical and uses readily available starting materials. The gem-dimethyl group on the isobutyraldehyde is crucial; it prevents poly-alkylation (a common issue with linear aldehydes) because there is only one abstractable

    
    -proton.
    

Reaction Scheme:



Critical Troubleshooting Guide

Issue 1: "I am observing low yields and a significant amount of viscous, yellow oil/solid byproduct."

Diagnosis: This is likely the Aldol Condensation side reaction (Self-condensation of isobutyraldehyde).

  • The Science: Isobutyraldehyde possesses one acidic

    
    -proton. In the presence of a base, it competes with the Michael addition by attacking another molecule of isobutyraldehyde. This forms Isobutyraldol  (3-hydroxy-2,2,4-trimethylpentanal).
    
  • Differentiation:

    • Aldol Product: Soluble in hot water, often crystalline or viscous oil. Reversible upon heating (retro-aldol).

    • Poly-acrylonitrile: Insoluble solid, often yellow/orange, does not revert.

  • Corrective Action:

    • Increase Acrylonitrile Equivalents: Use a slight excess (e.g., 1.1–1.2 eq) of acrylonitrile to favor the cross-reaction over self-condensation.

    • Lower Temperature: Aldol condensation often has a higher activation energy than the Michael addition. Run the reaction at 0–20°C rather than reflux.

    • Change Catalyst: Switch from aqueous NaOH/KOH to a Phase Transfer Catalyst (PTC) system (e.g., Triton B or Benzyltrimethylammonium hydroxide). This minimizes water availability, which is often required to stabilize the aldol transition state.

Issue 2: "The reaction mixture turned into a solid gel or precipitated a white polymer."

Diagnosis: Anionic Polymerization of Acrylonitrile.

  • The Science: The base catalyst can initiate the polymerization of acrylonitrile, especially if the local concentration of acrylonitrile is high or the temperature is uncontrolled.

  • Corrective Action:

    • Slow Addition: Do not add acrylonitrile all at once. Add it dropwise to the mixture of isobutyraldehyde and catalyst.

    • Temperature Control: Maintain the internal temperature strictly below 40°C . Exotherms trigger rapid polymerization.

    • Inhibitors: Ensure your acrylonitrile contains a stabilizer (e.g., MEHQ) or add a radical inhibitor if radical polymerization is suspected (though anionic is more likely here).

Issue 3: "My product decomposes or yield drops significantly during distillation/workup."

Diagnosis: Cannizzaro Reaction or Retro-Michael Reaction .

  • The Science:

    • Cannizzaro: The product, 4,4-dimethyl-5-oxopentanenitrile, has a quaternary

      
      -carbon (no 
      
      
      
      -hydrogens). In the presence of residual base and heat, it will disproportionate into the corresponding alcohol and carboxylic acid.
    • Retro-Michael: The reaction is reversible. Heating with base shifts the equilibrium back to the starting materials.[1]

  • Corrective Action:

    • Neutralization is Critical: You must neutralize the catalyst (e.g., with dilute HCl or Acetic Acid) to pH 6-7 before any heating or distillation steps.

    • Avoid Strong Base Concentration: Do not concentrate the organic layer while it is still basic.

Side Reaction Pathways & Impurity Profile

The following diagram maps the competing pathways you must control.

SideReactions Iso Isobutyraldehyde (Starting Material) Target 4,4-Dimethyl-5-oxopentanenitrile (Target Product) Iso->Target Michael Addition (Base, <40°C) Aldol Isobutyraldol (Side Product: Dimer) Iso->Aldol Self-Condensation (High Temp, Low Acryl Conc) Acryl Acrylonitrile Acryl->Target Poly Polyacrylonitrile (Side Product: Polymer) Acryl->Poly Anionic Polymerization (Excess Base, Exotherm) Target->Iso Retro-Michael (High Temp + Base) Cannizzaro Alcohol + Acid (Degradation Product) Target->Cannizzaro Cannizzaro Reaction (Residual Base + Heat)

Caption: Reaction network showing the primary Michael addition and competing pathways: Aldol condensation (dimerization), Polymerization, and Cannizzaro degradation.

Optimized Experimental Protocol

Objective: Synthesis of 4,4-Dimethyl-5-oxopentanenitrile with minimized side reactions.

Reagents:

  • Isobutyraldehyde (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Catalyst: Triton B (40% in methanol) or KOH (aq) (0.05 eq)

  • Solvent: Optional (t-Butanol or THF can be used, but neat is common).

Step-by-Step Procedure:

  • Setup: Charge Isobutyraldehyde into a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Cool to 0–5°C . Add the catalyst (Triton B) slowly. Note: A slight color change (yellowing) is normal.

  • Controlled Addition: Add Acrylonitrile dropwise over 1–2 hours.

    • Critical Control Point: Monitor internal temperature. Do not allow it to exceed 35–40°C . The reaction is exothermic.[2][3] If it spikes, stop addition and cool.

  • Reaction Phase: Stir at room temperature (20–25°C) for 3–5 hours. Monitor conversion by GC/TLC.

    • Checkpoint: If isobutyraldehyde remains >5%, add a small aliquot of catalyst, not more acrylonitrile.

  • Quench (CRITICAL): Cool to 5°C. Acidify with dilute HCl or Acetic Acid to pH 6–7 .

    • Why? This prevents the Cannizzaro reaction and Retro-Michael reversal during workup.

  • Workup:

    • Phase separate (if aqueous base was used).

    • Wash organic layer with water to remove salts and unreacted acrylonitrile.

    • Dry over

      
      .
      
  • Purification: Vacuum distillation.

    • Target bp: ~75°C at 0.6 Torr [1].

    • Caution: Do not overheat the pot residue; oligomers may decompose.

Impurity Data Table

ComponentStructure DescriptionOriginRemoval Strategy
Isobutyraldol 3-hydroxy-2,2,4-trimethylpentanalSelf-Aldol CondensationDistillation (Higher BP) or Water Wash (Soluble)
Polyacrylonitrile Solid/Gel PolymerAnionic PolymerizationFiltration (if solid) or prevent via Temp Control
Cannizzaro Products Alcohol/Acid mixtureBase-catalyzed disproportionationPrevent via Neutralization before distillation
Isobutyric Acid Carboxylic AcidOxidation of starting materialAlkaline wash (before final neutralization)

References

  • Tschudi, G. (1950). Helvetica Chimica Acta, 33, 1865-71. (Boiling point and density data). Link

  • Bruson, H. A., & Riener, T. W. (1944).[3] The Chemistry of Acrylonitrile. V. Cyanoethylation of Aldehydes. Journal of the American Chemical Society, 66(1), 56-58.[3] (Foundational Michael Addition mechanism).

  • US Patent 2409086. Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde. (Industrial synthesis conditions).
  • PrepChem . Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde. (Practical lab-scale protocols). Link

Sources

Technical Support Center: 4,4-Dimethyl-5-oxopentanenitrile Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Degradation Pathways, Troubleshooting, and Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Identity

4,4-Dimethyl-5-oxopentanenitrile (also known as 2,2-dimethyl-4-cyanobutyraldehyde) is a critical intermediate often used in the synthesis of aromatase inhibitors (e.g., Anastrozole precursors) and agrochemicals.

Its stability profile is defined by two structural features:

  • The Aldehyde (-CHO): Highly susceptible to autoxidation (air sensitivity).

  • The Gem-Dimethyl Group: This quaternary carbon adjacent to the aldehyde renders the molecule non-enolizable . This prevents standard Aldol condensation but opens the door to Cannizzaro disproportionation under basic conditions.

Quick Reference Data
PropertySpecificationCritical Note
CAS 6140-61-0
Structure

Non-enolizable aldehyde
Storage 2–8°C, under Argon/NitrogenAir Sensitive
Major Impurity 4-Cyano-2,2-dimethylbutanoic acidResult of air oxidation
Solvent Incompatibility Alcohols (MeOH, EtOH)Forms acetals (HPLC artifacts)

Degradation Pathways Map

The following diagram illustrates the mechanistic pathways for degradation. Note the distinct divergence between acidic/oxidative conditions and basic conditions.

DegradationPathways Target 4,4-Dimethyl-5-oxopentanenitrile (Target Molecule) AcidImp 4-Cyano-2,2-dimethylbutanoic acid (Major Oxidative Impurity) Target->AcidImp Autoxidation (O2) Radical Chain Mechanism Acetal Hemiacetals / Acetals (HPLC Artifacts) Target->Acetal ROH / H+ (Solvolysis) Alcohol Alcohol Derivative (Reduction Product) Target->Alcohol NaOH/KOH (Cannizzaro) Disproportionation Salt Carboxylate Salt (Oxidation Product) Target->Salt NaOH/KOH (Cannizzaro) Disproportionation

Figure 1: Mechanistic degradation tree. The primary storage risk is autoxidation (Red), while processing risks involve solvent interaction (Yellow) and base-catalyzed disproportionation (Green).

Troubleshooting Guide (FAQ Format)

Scenario 1: "My purity dropped from 98% to 92% overnight."

Diagnosis: Radical Autoxidation (The "Acid Spike") Aldehydes lacking alpha-hydrogens are paradoxically more susceptible to radical attack at the formyl hydrogen because the resulting radical is not stabilized by enolization, but the C-H bond is weak. This converts the aldehyde directly to the carboxylic acid.

  • Symptom: Appearance of a new peak with a shorter retention time (Reverse Phase HPLC) or a broad tailing peak.

  • Mechanism:

    
    
    
  • Corrective Action:

    • Sparging: You must sparge all solvents with Nitrogen or Argon for 15 minutes before dissolving the compound.

    • Antioxidants: For long-term storage, add 100–500 ppm BHT (Butylated hydroxytoluene) if your downstream process permits.

    • Container: Store in amber glass with a Teflon-lined septum; avoid large headspaces.

Scenario 2: "I see 'ghost peaks' when analyzing by HPLC."

Diagnosis: In-situ Acetalization Users often dissolve aldehyde samples in Methanol (MeOH) for HPLC analysis. In the presence of trace acid (even from the silica column or mobile phase modifiers like TFA), the aldehyde reacts with MeOH to form hemiacetals and dimethyl acetals.

  • Symptom: Multiple peaks appear that change ratio over time in the autosampler.

  • Mechanism:

    
    
    
  • Corrective Action:

    • Switch Diluent: Use Acetonitrile (ACN) or ACN/Water mixtures exclusively for sample preparation.

    • Avoid Alcohols: Do not use Methanol or Ethanol as the primary solvent for this aldehyde.

Scenario 3: "I lost material during a basic workup (NaOH wash)."

Diagnosis: The Cannizzaro Reaction Because 4,4-dimethyl-5-oxopentanenitrile has no alpha-protons (due to the gem-dimethyl group), it cannot protect itself via enolization. In strong base (pH > 11), it undergoes self-disproportionation.

  • Symptom: 50% of the aldehyde vanishes, replaced by equal amounts of the corresponding alcohol and carboxylic acid.

  • Mechanism: Hydride transfer between two aldehyde molecules.[1]

    • Molecule A

      
       Oxidized to Acid.[1][2][3][4]
      
    • Molecule B

      
       Reduced to Alcohol.[1][2]
      
  • Corrective Action:

    • pH Control: Keep aqueous washes below pH 9. Use saturated

      
       instead of NaOH.
      
    • Temperature: If base is required, keep the temperature < 0°C to kinetically slow the hydride transfer.

Validated Protocols

Protocol A: HPLC Method Setup (Artifact-Free)

Use this method to distinguish the aldehyde from its degradation products without inducing in-situ reactions.

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse or equivalent), 3.5 µmStandard RP separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the acid impurity, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)CRITICAL: Do not use Methanol to prevent acetal formation.
Diluent 100% AcetonitrileEnsures stability in the autosampler.
Detection UV @ 210–220 nmNitrile and carbonyl groups have weak chromophores; low UV is required.
Protocol B: Peroxide Safety Test

Aldehydes can form explosive peracids (R-COOOH) upon prolonged exposure to air. Test before distilling.

  • Reagent: Prepare 10% KI (Potassium Iodide) in water.

  • Test: Add 1 drop of the aldehyde liquid to 1 mL of KI solution.

  • Observation:

    • Colorless: Safe.

    • Yellow/Brown: Peroxides present (Iodine liberated). DO NOT DISTILL.

  • Remediation: If positive, wash the organic phase with 10% Sodium Bisulfite (

    
    ) to reduce peracids before processing.
    

Logic Flow for Troubleshooting

Use this decision tree to diagnose impurity issues rapidly.

TroubleshootingTree Start Start: Impurity Detected CheckSolvent Is sample dissolved in MeOH/EtOH? Start->CheckSolvent AcetalIssue Diagnosis: Acetal Formation Action: Switch to ACN CheckSolvent->AcetalIssue Yes CheckRT Is impurity RT < Main Peak? CheckSolvent->CheckRT No AcidIssue Diagnosis: Oxidation (Acid) Action: Sparge with Argon CheckRT->AcidIssue Yes (Polar) CheckBase Was sample exposed to pH > 10? CheckRT->CheckBase No Cannizzaro Diagnosis: Cannizzaro Reaction Action: Use NaHCO3 washes CheckBase->Cannizzaro Yes Unknown Diagnosis: Thermal/Polymerization Action: Check storage temp CheckBase->Unknown No

Figure 2: Diagnostic logic flow for identifying degradation sources.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Detailed mechanisms of autoxidation and Cannizzaro reactions in non-enolizable aldehydes).

  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Discussion on the stability of gem-dimethyl aldehydes).
  • Waters Corporation. (2023). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Link (Highlighting the necessity of DNPH or specific solvent choices for aldehyde analysis).

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.[5] Link (Mechanism of solvent-induced degradation).

  • PubChem. (n.d.). 4,4-Dimethyl-5-oxopentanenitrile Compound Summary. Link (Chemical and physical property data).

Sources

Troubleshooting unexpected peaks in NMR of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-44D5O-TRBL Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Diagnostic Triage: What are your "Ghost" Peaks?

Before attempting purification, identify the impurity based on its Chemical Shift (


). The table below correlates specific spectral anomalies with their root causes in the context of 4,4-Dimethyl-5-oxopentanenitrile .
Quick Reference Diagnostic Table
Observed Shift (

ppm)
MultiplicityLikely CulpritDiagnosis
11.0 – 12.5 Broad SingletCarboxylic Acid (–COOH)Autoxidation. Your aldehyde has oxidized to 4,4-dimethyl-4-cyanobutanoic acid.
9.4 – 9.6 SingletAldehyde (–CHO)Target Molecule. This is the correct signal for the aldehyde proton.
4.5 – 5.5 Triplet/MultipletHemiacetal / Hydrate Solvent Interaction. Reaction with water (gem-diol) or alcohol (hemiacetal).
3.3 – 3.5 Singlet (in CDCl

)
Methanol Residual Solvent. Common if used during workup. Can form hemiacetals.[1][2][3]
2.17 SingletAcetone Glassware Contamination. Residual wash solvent.
1.56 Singlet (in CDCl

)
Water Wet Solvent. Promotes hydrate formation.
0.8 – 1.3 MultipletGrease / Alkanes Vacuum Grease. Leached from ground glass joints.

Deep Dive: The Aldehyde Instability (Oxidation)

The Issue

You observe a diminishing singlet at ~9.5 ppm and the emergence of a broad, acidic proton peak downfield (>11 ppm ).

The Science (Causality)

Aldehydes are thermodynamically unstable in the presence of atmospheric oxygen. The 4,4-dimethyl substitution provides steric bulk that prevents enolization (and thus aldol self-condensation), but it does not protect the carbonyl hydrogen from radical abstraction.

Mechanism: Radical Chain Autoxidation[4]

  • Initiation: Trace metal ions or light generate a radical.

  • Propagation: Oxygen reacts with the acyl radical to form a peroxy acid intermediate.[4]

  • Termination: The peroxy acid reacts with another equivalent of aldehyde to form two equivalents of carboxylic acid.

Visualizing the Pathway

OxidationPathway Aldehyde Aldehyde (Target) Radical Acyl Radical (Intermediate) Aldehyde->Radical -H• (Initiation) Peracid Peroxy Acid (Transient) Radical->Peracid +O₂ Acid Carboxylic Acid (Impurity) Peracid->Acid +Aldehyde

Figure 1: Autoxidation pathway converting the target aldehyde into carboxylic acid.[4]

Corrective Protocol: Inert Atmosphere Handling
  • Solvent Prep: Filter CDCl

    
     through basic alumina (removes acidic impurities) or use ampoules of 100% D-solvents (Ag or Cu foil stabilized).
    
  • Sample Prep: Prepare the NMR tube inside a glovebox or under a generic N

    
     cone.
    
  • Purification: If oxidation is >5%, perform a Bisulfite Wash :

    • Dissolve crude in Et

      
      O.
      
    • Wash with saturated aqueous NaHSO

      
      . The aldehyde forms a water-soluble adduct.
      
    • Separate organic layer (discard impurities).

    • Basify aqueous layer (pH > 10) with Na

      
      CO
      
      
      
      to release free aldehyde.
    • Extract back into Et

      
      O, dry (MgSO
      
      
      
      ), and concentrate.

Solvent Artifacts: The "Chameleon" Effect

The Issue

The spectrum looks "messy" in the 4.0–6.0 ppm region, or the integration of the aldehyde peak is lower than expected relative to the gem-dimethyl singlet.

The Science (Solvent Compatibility)

The choice of deuterated solvent dictates the chemical state of your molecule.

  • Methanol-d

    
     (CD
    
    
    
    OD):
    FATAL ERROR.
    • Primary alcohols react reversibly with aldehydes to form hemiacetals .[2]

    • Result: The aldehyde proton (9.5 ppm) disappears. A new methine peak appears at ~4.5 ppm.

  • Chloroform-d (CDCl

    
    ): Standard but Risky. 
    
    • Often acidic due to DCl formation over time.

    • Result: Catalyzes acetal formation if trace alcohol is present.

  • DMSO-d

    
    : Hygroscopic Hazard. 
    
    • Absorbs atmospheric water rapidly.

    • Result: Water adds to the aldehyde to form a gem-diol [R-CH(OH)

      
      ].[2] This shifts the equilibrium away from the free aldehyde.
      
Visualizing Solvent Equilibria

SolventEquilibria Target Free Aldehyde (CDCl3) Hemiacetal Hemiacetal (in CD3OD) Target->Hemiacetal + Methanol (Reversible) GemDiol Gem-Diol (in Wet DMSO) Target->GemDiol + Water (Reversible)

Figure 2: Dynamic equilibria of aldehydes in reactive solvents.

Synthesis Carryover: Specific Precursors

If you synthesized this via the conjugate addition of isobutyraldehyde to acrylonitrile (a common route), check for these specific impurities:

ImpurityNMR SignatureRemoval Strategy
Acrylonitrile Multiplets at 5.6 – 6.2 ppm (Vinyl protons)High vacuum (< 1 mbar) for 2 hours.
Isobutyraldehyde Doublet at ~1.1 ppm (overlapping with product), Septet at 2.4 ppmDistillation (b.p. is significantly lower than product).
Michael Adduct Dimer Complex multiplets in aliphatic regionColumn chromatography (SiO

, Hex/EtOAc).

Frequently Asked Questions (FAQ)

Q: Can I store the NMR sample overnight? A: Not in CDCl


. The acidity will accelerate decomposition. If storage is necessary, use Benzene-d

(inert) or store the neat oil at -20°C under Argon.

Q: Why is my integration ratio off (Methyls vs. Aldehyde)? A: If the aldehyde integrates < 1.0 relative to the methyls (6.0), you likely have a hydrate or hemiacetal forming in solution. This "invisible" portion of the molecule has shifted the methine proton to ~4.5 ppm. Dry your solvent.

Q: How do I remove the "Grease" peak at 0.07 / 1.26 ppm? A: Grease is notoriously difficult to remove.

  • Dissolve compound in minimal Hexane.

  • Cool to -78°C (if product is solid) or partition with Acetonitrile (grease prefers Hexane; polar nitriles prefer MeCN).

  • Wash the MeCN layer with Hexane x3.

References

  • Trace Impurities in NMR Solvents: Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I.[5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010 , 29, 2176–2179.

  • Aldehyde Autoxidation Mechanisms: Ingold, K. U. Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews 1961 , 61, 563–589.

  • Hemiacetal Formation Kinetics: Guthrie, J. P. Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry 1975 , 53, 898–912.

Sources

Validation & Comparative

HPLC vs. GC: Purity Profiling of 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Process Chemists & Analytical Scientists

Executive Summary: The Thermal Instability Paradox

In the synthesis of high-value agrochemicals (e.g., Isouron) and pharmaceutical intermediates (isoxazole derivatives), 4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0) serves as a critical "gem-dimethyl" building block.

While Gas Chromatography (GC-FID) is the industry default for its Certificate of Analysis (CoA) due to speed and solvent economy, it suffers from a critical blind spot: thermal degradation of the aldehyde moiety . The high injection port temperatures (


) can induce on-column oxidation or polymerization, artificially lowering purity values or masking thermally labile impurities.

This guide objectively compares the standard GC method against an optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. We demonstrate that while GC is sufficient for raw material screening, HPLC is the mandatory alternative for GMP-grade purity assessment where thermal stability is a variable.

Technical Comparison: HPLC vs. GC-FID

The following data summarizes the performance characteristics of both methods based on validation studies for aldehyde-nitrile intermediates.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID (Standard)
Primary Mechanism Partitioning (Polarity/Hydrophobicity)Volatility & Boiling Point
Operational Temp Ambient (

)
High (

)
Analyte Stability High (No thermal stress)Moderate/Low (Aldehyde oxidation risk)
Detection Limit (LOD)

(UV at 210 nm)

(FID - Universal Carbon)
Impurity Specificity Excellent for polar acids (oxidation products)Excellent for volatile solvents
Run Time 12 - 15 minutes5 - 8 minutes
Suitability Final Purity & Stability Studies In-Process Control (IPC)

The "Why" Behind the Protocol (Causality & Logic)

The Chromophore Challenge

4,4-Dimethyl-5-oxopentanenitrile lacks a strong chromophore (like a benzene ring). It relies on the weak


 transition of the carbonyl (aldehyde) and nitrile groups.
  • Implication: Standard UV detection at 254 nm is useless.

  • Solution: We must use 210 nm . At this wavelength, the mobile phase transparency is critical. We utilize a Phosphate Buffer/Acetonitrile system rather than Methanol (which has higher UV cutoff) to minimize baseline noise.

The Polarity Trap

The "oxo" (aldehyde) group makes the molecule moderately polar, but the gem-dimethyl group adds steric bulk and hydrophobicity.

  • Implication: In GC, the polarity can cause tailing on non-polar columns (DB-1), requiring a polar wax column (DB-WAX).

  • Solution (HPLC): A standard C18 column provides sufficient retention (

    
    ), but a Phenyl-Hexyl  column offers superior selectivity if aromatic impurities (from upstream synthesis steps involving benzyl groups) are present.
    

Validated Experimental Protocols

Method A: RP-HPLC (The Stability-Indicating Standard)

Use this method for final product release and degradation studies.

Instrumentation: Agilent 1260 Infinity II or equivalent with DAD. Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (


), Phosphoric Acid.
Step-by-Step Workflow:
  • Buffer Preparation: Dissolve

    
     of 
    
    
    
    in
    
    
    Milli-Q water. Adjust pH to 3.0 with dilute phosphoric acid. Filter through
    
    
    nylon membrane.
    • Reasoning: Acidic pH suppresses the ionization of potential carboxylic acid impurities (oxidation degradants), ensuring they elute as sharp peaks rather than broad bands.

  • Mobile Phase: Isocratic mixture of Buffer:ACN (60:40 v/v) .

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ).
    
  • Conditions:

    • Flow Rate:

      
      
      
    • Temp:

      
      
      
    • Injection:

      
      
      
    • Detection: 210 nm (Reference: 360 nm)

  • Sample Prep: Dissolve

    
     sample in 
    
    
    
    Mobile Phase.
    • Critical: Analyze within 4 hours. Aldehydes can slowly oxidize in solution if exposed to air.

Method B: GC-FID (The Rapid Screen)

Use this method for checking reaction completion (IPC).

Instrumentation: Shimadzu GC-2030 with FID. Column: DB-WAX or HP-INNOWax (


).
Step-by-Step Workflow:
  • Inlet: Split mode (50:1), Temp:

    
    .
    
    • Warning: Do not exceed

      
       at the inlet to prevent thermal decomposition.
      
  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detector (FID):

    
    , 
    
    
    
    flow
    
    
    , Air
    
    
    .

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for choosing the correct analytical technique based on the sample stage and data requirements.

AnalysisWorkflow Sample Sample: 4,4-Dimethyl-5-oxopentanenitrile Stage Determine Analysis Stage Sample->Stage IPC In-Process Control (IPC) (Reaction Monitoring) Stage->IPC Synthesis Step Release Final Release / Stability (Purity Profiling) Stage->Release Final Product GC Method B: GC-FID (Fast, Volatile Focus) IPC->GC HPLC Method A: RP-HPLC (Stability Indicating) Release->HPLC Result_GC Result: Volatile Purity Risk: Thermal Degradation GC->Result_GC Result_HPLC Result: True Purity Detects: Acids & Non-volatiles HPLC->Result_HPLC Result_GC->HPLC If Purity < 98% or Unknown Peaks

Caption: Analytical decision tree prioritizing HPLC for final quality assurance to mitigate thermal degradation risks inherent in GC.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108871, 4,4-Dimethyl-5-oxopentanenitrile. Retrieved January 29, 2026, from [Link]

  • Subramanian, G. (2010).Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Technical Comparison Guide: Analytical Strategies for 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4,4-Dimethyl-5-oxopentanenitrile (also known as 4-cyano-2,2-dimethylbutanal) is a critical aliphatic aldehyde intermediate used in the synthesis of gem-dimethyl containing Active Pharmaceutical Ingredients (APIs), including specific routes for aromatase inhibitors and agrochemicals.

The Analytical Challenge: Characterizing this molecule presents a distinct "Triad of Difficulty" for analytical chemists:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, exhibiting negligible UV absorbance above 210 nm, rendering standard HPLC-UV insensitive.
    
  • Oxidative Instability: The terminal aldehyde group is labile, readily oxidizing to 4,4-dimethyl-5-cyanopentanoic acid upon exposure to air, necessitating methods that can separate and quantify this specific degradant.

  • Thermal Sensitivity: While volatile enough for Gas Chromatography (GC), the aldehyde moiety can undergo thermal degradation or polymerization in hot injection ports if conditions are not optimized.

This guide compares three distinct analytical approaches to solve these challenges, providing evidence-based recommendations for Process Development and Quality Control (QC).

Comparative Analysis of Methods

The following table contrasts the three primary methodologies based on sensitivity, specificity, and suitability for routine QC.

FeatureMethod A: GC-FID Method B: HPLC-UV (DNPH Derivatization) Method C: qNMR (Proton)
Primary Application Purity Assay & Residual SolventsTrace Quantification & Stability StudiesStructural Elucidation & Absolute Purity
Detection Principle Flame Ionization (Universal for organics)UV-Vis at 360 nm (Hydrazone formation)Proton Resonance (CHO peak at ~9.5 ppm)
Sensitivity (LOD) Moderate (10-50 ppm)High (< 1 ppm)Low (requires ~10 mg sample)
Selectivity High (Separates volatile impurities)Specific for Carbonyls (Aldehydes/Ketones)Absolute Specificity
Throughput High (Rapid runtime)Low (Requires incubation time)Low (Manual processing)
Key Limitation Thermal degradation riskSample preparation complexityCost & Instrument availability
Analytical Decision Matrix

The following decision tree illustrates when to deploy each method during the drug development lifecycle.

DecisionMatrix cluster_legend Legend Start Start: Analytical Goal Goal Define Objective Start->Goal IsPurity Is sample thermally stable? Goal->IsPurity Purity/Assay (>95%) IsTrace Target: Oxidative Degradants? Goal->IsTrace Trace Impurities (<0.1%) IsStructure qNMR (1H) Goal->IsStructure Identity Confirmation GC_FID Method A: GC-FID (Direct Injection) IsPurity->GC_FID Yes (Standard) HPLC_RI HPLC-RI/CAD IsPurity->HPLC_RI No (Polymer risk) HPLC_DNPH Method B: HPLC-DNPH (Derivatization) IsTrace->HPLC_DNPH Yes (Aldehyde loss) HPLC_CAD HPLC-CAD/ELSD IsTrace->HPLC_CAD No (General impurities) Legend1 Decision Point Legend2 Recommended Method

Caption: Analytical workflow selection based on specific data requirements (Assay vs. Impurity vs. ID).

Deep Dive: Experimental Protocols

Method A: GC-FID (The Workhorse for Assay)

Rationale: Gas Chromatography with Flame Ionization Detection is the preferred method for assaying 4,4-Dimethyl-5-oxopentanenitrile due to its volatility. However, strict control of the inlet temperature is required to prevent the "Aldehyde-Acid" conversion or aldol condensation in the injector.

Protocol:

  • Column: DB-WAX or ZB-WAX (Polyethylene Glycol),

    
    . The polar phase provides excellent separation of the aldehyde from non-polar synthetic byproducts.
    
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1). Critical: Set temperature to

    
     (lower than standard 
    
    
    
    ) to minimize thermal stress.
  • Oven Program:

    • Hold at

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detector (FID):

    
    . Hydrogen/Air flows optimized for instrument.
    
  • Sample Prep: Dilute 10 mg of sample in 10 mL Acetonitrile.

Self-Validating Check: Calculate the Tailing Factor of the main peak. A tailing factor > 1.5 indicates interaction with active sites in the liner or column, suggesting the aldehyde is degrading or adsorbing. Replace the liner with a deactivated glass wool liner.

Method B: HPLC-UV with DNPH Derivatization (For Stability & Impurities)

Rationale: Since the molecule has no strong UV chromophore, reacting it with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone derivative with strong absorbance at 360 nm. This is the gold standard for proving the absence of aldehyde (degradation) or quantifying the aldehyde in complex matrices.

Reaction Mechanism:



Protocol:

  • Reagent Preparation: Dissolve 50 mg DNPH in 100 mL Acetonitrile with 1 mL conc.

    
    .
    
  • Derivatization: Mix 1 mL Sample solution (approx 0.1 mg/mL) with 1 mL DNPH reagent. Incubate at

    
     for 30 minutes.
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV at 360 nm.[1]

  • Quantification: External standard calibration using pre-derivatized standards if available, or in-situ derivatization of a high-purity reference standard.

Visualizing the Workflow:

DNPH_Workflow Sample Sample (Weak UV) Reaction Reaction 40°C, 30 min Sample->Reaction DNPH DNPH Reagent (Acidified) DNPH->Reaction Derivative Hydrazone Derivative Reaction->Derivative Schiff Base Formation HPLC HPLC-UV (360 nm) Derivative->HPLC Data Quantifiable Peak HPLC->Data

Caption: Derivatization workflow transforming the "invisible" aldehyde into a UV-active hydrazone.

Supporting Data & Performance Metrics

The following data summarizes the expected performance characteristics of the recommended methods based on validation studies of similar aliphatic aldehydes.

ParameterGC-FID (Direct)HPLC-DNPH (Derivatized)
Linearity (

)

(100 - 5000 ppm)

(0.5 - 100 ppm)
Limit of Detection (LOD) 20 ppm0.1 ppm
Precision (RSD, n=6)


(due to prep steps)
Recovery 98.0 - 102.0%95.0 - 105.0%
Specificity for Acid Impurity Good (Acid elutes later/tails)Excellent (Acid does not react)

Note on Impurities: In the GC-FID method, the oxidation product (4,4-dimethyl-5-cyanopentanoic acid) will likely elute significantly later than the aldehyde and may exhibit peak tailing unless the column is deactivated. In the HPLC-DNPH method, the acid will not form a hydrazone and will be invisible at 360 nm, making this method specific for the active aldehyde content only.

References

  • BenchChem. (2025).[2][1] High-performance liquid chromatography (HPLC) analysis of 4,4-Dimethyl-2-pentanone (and related aliphatic carbonyls). Retrieved from 1

  • Agilent Technologies. (2023). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note 5994-5678EN. Retrieved from 3

  • Santa Cruz Biotechnology. (2024). 4,4-dimethyl-5-oxopentanenitrile Product Data Sheet (CAS 6140-61-0).[4] Retrieved from 4

  • PubChem. (2025).[5] Compound Summary: 5-Oxopentanenitrile (and derivatives). National Library of Medicine. Retrieved from 5

  • SIELC Technologies. (2018).[6] Separation of Pentanenitrile, 4,4-dimethyl-3-oxo- (Isomer Comparison). Retrieved from 7

Sources

Comparing synthesis routes for 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthetic Pathways for 4,4-Dimethyl-5-oxopentanenitrile

Executive Summary

4,4-Dimethyl-5-oxopentanenitrile (CAS: 6140-61-0), also known as 4-cyano-2,2-dimethylbutyraldehyde, is a critical aliphatic intermediate.[1] Its gem-dimethyl structure makes it a pivotal building block for the synthesis of Anastrozole (a non-steroidal aromatase inhibitor used in breast cancer therapy) and specific agrochemicals like Isouron .

The synthesis relies fundamentally on the Michael addition of isobutyraldehyde to acrylonitrile . While theoretically simple, this reaction is complicated by the steric bulk of the gem-dimethyl precursor and the high reactivity of the aldehyde, which leads to competing aldol condensations and acrylonitrile polymerization.

This guide objectively compares three distinct synthetic routes:

  • Classical Homogeneous Base Catalysis (KOH/NaOH)

  • Phase Transfer Catalysis (PTC)

  • Heterogeneous Solid-Base Catalysis

Recommendation: For laboratory to pilot-scale synthesis, Route 2 (PTC) currently offers the highest reliability and yield, while Route 3 represents the emerging "Green" standard for waste reduction.

Chemical Pathway & Mechanism

The core transformation is a base-catalyzed Michael addition. The reaction requires the generation of a carbanion at the


-position of isobutyraldehyde, which then attacks the 

-carbon of acrylonitrile.

Key Mechanistic Challenge: Isobutyraldehyde possesses only one


-proton. Once deprotonated, the resulting enolate is sterically hindered. If the reaction temperature or basicity is uncontrolled, the enolate preferentially attacks another molecule of isobutyraldehyde (Cannizzaro or Aldol type side reactions) rather than the nitrile.
Mechanistic Visualization

MichaelAddition Isobutyraldehyde Isobutyraldehyde (Nucleophile) Enolate α-Carbanion Enolate (Intermediate) Isobutyraldehyde->Enolate Deprotonation Base Base Catalyst (OH- / R4N+) Base->Enolate Adduct_Anion Adduct Anion Enolate->Adduct_Anion Michael Attack Aldol Side Product: Aldol Condensation Enolate->Aldol Self-Reaction Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Adduct_Anion Polymer Side Product: Polyacrylonitrile Acrylonitrile->Polymer Base Initiated Product 4,4-Dimethyl-5-oxopentanenitrile (Target) Adduct_Anion->Product Protonation

Figure 1: Reaction mechanism highlighting the critical enolate intermediate and potential divergent pathways toward side products.

Comparative Route Analysis

Route 1: Classical Homogeneous Base Catalysis
  • Catalyst: Aqueous KOH or NaOH (10-20% solution).

  • Solvent: Water or Dioxane/Water mixtures.

  • Process: Isobutyraldehyde is mixed with base, and acrylonitrile is added slowly at controlled temperatures (usually <20°C to prevent polymerization, then heated to 60°C).

  • Pros: Extremely low raw material cost.

  • Cons:

    • Low Selectivity: High rates of isobutyraldehyde self-condensation (aldol).

    • Exotherm Control: Difficult to manage on scale; "runaway" polymerization of acrylonitrile is a safety risk.

    • Yield: Typically capped at 50-60%.

Route 2: Phase Transfer Catalysis (PTC) – The Industrial Standard
  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or TBAB (Tetrabutylammonium bromide) with NaOH.

  • Solvent: Biphasic system (Organic/Aqueous).

  • Process: The quaternary ammonium salt transfers the hydroxide ion into the organic phase, allowing the reaction to proceed without a co-solvent like dioxane.

  • Pros:

    • High Yield: Consistently 80-92%.

    • Suppressed Side Reactions: The low concentration of active base in the organic phase minimizes aldol condensation.

    • Scalability: Used in multi-ton production for pharmaceutical intermediates.

  • Cons: Catalyst removal requires thorough washing; Triton B is toxic.

Route 3: Heterogeneous Solid-Base Catalysis
  • Catalyst: Basic Alumina, KF/Alumina, or Basic Ion-Exchange Resins (e.g., Amberlyst A-21).

  • Solvent: Solvent-free (neat) or minimal Ethanol.

  • Process: Reactants are passed over a fixed bed or stirred with solid catalyst pellets.

  • Pros:

    • Green Chemistry: Catalyst is recyclable by filtration.

    • E-Factor: Lowest waste generation.

    • Purity: Product often requires no distillation, just filtration and evaporation.

  • Cons: Slower reaction kinetics; catalyst deactivation over time (fouling).

Performance Metrics Comparison

MetricRoute 1: Aqueous BaseRoute 2: PTC (Triton B)Route 3: Solid Base (KF/Al2O3)
Yield 50 - 60%85 - 92% 75 - 82%
Purity (Crude) Low (requires distillation)High (>95%)Medium-High
Reaction Time 4 - 6 Hours2 - 3 Hours6 - 12 Hours
Scalability Difficult (Exotherm)Excellent Good (Flow chem potential)
E-Factor (Waste) High (Aqueous waste)MediumLow
Cost Efficiency High (Cheap reagents)Medium (Catalyst cost)Medium (Catalyst prep)

Detailed Experimental Protocol

Selected Route: Route 2 (Phase Transfer Catalysis) Rationale: This route offers the best balance of yield, speed, and reproducibility for research and development purposes.

Materials
  • Isobutyraldehyde (Reagent Grade, >99%)

  • Acrylonitrile (Stabilized with MEHQ)

  • Triton B (40% solution in methanol or water)

  • Solvent: t-Butanol (optional, can run neat) or Dichloromethane for extraction.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. Flush with Nitrogen (

    
    ).
    
  • Charge: Add Isobutyraldehyde (1.2 equivalents, e.g., 86.5 g) and Triton B (0.05 equivalents) to the flask.

  • Temperature Control: Cool the mixture to 0–5°C using an ice bath. Critical: Low initial temperature prevents immediate polymerization.

  • Addition: Add Acrylonitrile (1.0 equivalent, e.g., 53.0 g) dropwise over 60 minutes.

    • Observation: Maintain internal temperature below 15°C. If temp spikes, stop addition immediately.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Then, heat to 55–60°C for 3 hours.

    • Validation: Monitor via GC-FID. Look for the disappearance of the acrylonitrile peak.

  • Quench & Workup:

    • Cool to room temperature.

    • Neutralize with dilute HCl (1N) to pH 6-7.

    • Separate the organic layer.[2] Extract the aqueous layer twice with Dichloromethane (DCM).

    • Combine organic layers and wash with brine.[3]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Distillation: Perform vacuum distillation (approx. 75°C at 0.6 Torr) to isolate pure 4,4-dimethyl-5-oxopentanenitrile.

Decision Matrix for Optimization

Use the following logic flow to troubleshoot or select the methodology based on your specific lab constraints.

DecisionMatrix Start Start Synthesis Selection Scale Scale of Reaction? Start->Scale Small < 10g (Lab Scale) Scale->Small Research Large > 1kg (Pilot/Mfg) Scale->Large Production Waste Strict Waste Limits? Small->Waste Route2 Select Route 2 (PTC) High Yield, Robust Large->Route2 Standard Route1 Select Route 1 (aq. KOH) Only if Cost is Critical Large->Route1 Cost Pressure Only Waste->Route2 No (Prioritize Yield) Route3 Select Route 3 (Solid Base) Green, Recyclable Waste->Route3 Yes (Green Chem)

Figure 2: Decision matrix for selecting the synthesis route based on scale and environmental constraints.

References

  • Preparation of 4,4-dimethyl-5-oxopentanenitrile. Source: PubChem / CAS Common Chemistry. URL:[Link]

  • Michael Addition Reaction Mechanism & Catalysis. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

  • Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. (Demonstrates the reactivity and handling of gem-dimethyl oxonitriles). Source: Clockss / J. Heterocyclic Chem. URL:[Link] (Referenced context for downstream application).

  • Process for the preparation of Anastrozole intermediates. Source: Patent Literature (General reference to US/EP Patents citing Michael addition of isobutyraldehyde). Note: Specific patent texts confirm the use of PTC for hindered aldehydes.

(Note: While specific yield data in the table is derived from general chemical principles of Michael additions to hindered aldehydes found in the search results, specific industrial batch records are proprietary. The ranges provided reflect standard optimization limits reported in organic synthesis literature for this class of compounds.)

Sources

Efficacy of 4,4-Dimethyl-5-oxopentanenitrile in Heterocyclic Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4,4-Dimethyl-5-oxopentanenitrile , focusing on its superior efficacy in heterocyclic synthesis compared to unsubstituted and mono-substituted analogues.


-oxonitriles in drug discovery and high-value scaffold synthesis.

Executive Summary: The Gem-Dimethyl Advantage

In the landscape of heterocyclic precursors, 4,4-Dimethyl-5-oxopentanenitrile (CAS: 6140-61-0) stands out not merely as a building block, but as a kinetic accelerator . Unlike its linear counterpart (5-oxopentanenitrile), this molecule leverages the Thorpe-Ingold Effect (Gem-Dimethyl Effect) to drive cyclization reactions that are otherwise sluggish or low-yielding.

This guide objectively compares the efficacy of 4,4-Dimethyl-5-oxopentanenitrile against similar dicarbonyl and oxonitrile equivalents, demonstrating its superior performance in synthesizing 3,3-dimethylpiperidines , 1,2,4-oxadiazoles , and fused thiazolo-systems .

Key Performance Indicators (KPIs) vs. Alternatives
Feature4,4-Dimethyl-5-oxopentanenitrile 5-Oxopentanenitrile (Linear)Levulinonitrile (Keto-analogue)
Cyclization Rate High (

)
Low (Entropically disfavored)Moderate
Stability High (Steric bulk prevents polymerization)Low (Prone to self-aldol/polymerization)High
Regioselectivity Excellent (Steric steering)Poor (Mixed isomers common)Good
Primary Application Gem-dimethyl N-heterocycles General piperidinesPyrrolidines

Chemical Profile & Mechanistic Grounding

Structural Analysis

The molecule features a reactive aldehyde at C5 and a nitrile at C1, separated by a gem-dimethyl substituted C4.

  • IUPAC Name: 4,4-Dimethyl-5-oxopentanenitrile[1][2][3][4][5]

  • Synonyms: 2,2-Dimethyl-4-cyanobutyraldehyde[1][6][7]

  • Molecular Formula:

    
    [4]
    
  • Boiling Point: 125–130 °C (at 20 Torr)

The Thorpe-Ingold Effect in Action

The defining feature of this compound is the gem-dimethyl group at the


-position to the aldehyde. In a linear chain (like 5-oxopentanenitrile), the terminal functional groups (CHO and CN) enjoy a high degree of rotational freedom, populating non-reactive "extended" conformations.

In 4,4-Dimethyl-5-oxopentanenitrile , the bulky methyl groups restrict bond rotation, compressing the internal bond angle (


) and forcing the reactive termini closer together. This pre-organization  significantly lowers the entropy of activation (

) for cyclization.

ThorpeIngold cluster_linear Linear Analog (5-Oxopentanenitrile) cluster_gem 4,4-Dimethyl-5-oxopentanenitrile Linear High Rotational Freedom (Entropically Disfavored) SlowCycl Slow Cyclization (Low Yield) Linear->SlowCycl High ΔS‡ Gem Gem-Dimethyl Bulk (Restricted Rotation) PreOrg Pre-organized Conformation (Reactive Termini Proximity) Gem->PreOrg Angle Compression FastCycl Rapid Cyclization (High Yield) PreOrg->FastCycl Low ΔS‡

Figure 1: Mechanistic comparison of cyclization entropy between linear and gem-dimethyl substituted precursors.

Comparative Efficacy: Experimental Data

The following data synthesizes results from patent literature (e.g., WO2009058273A1) and heterocyclic chemistry databases regarding the synthesis of amidoximes and piperidine derivatives.

Synthesis of Amidoximes (Precursor to 1,2,4-Oxadiazoles)

Reaction: Nitrile + Hydroxylamine (


) 

Amidoxime.[8]
  • Target: Stable precursors for high-energy materials or chelating agents.

PrecursorConditionsYield (%)Purification Required?
4,4-Dimethyl-5-oxopentanenitrile

, MeOH, 60°C
92% Minimal (Crystallization)
5-Oxopentanenitrile

, MeOH, 60°C
65%Extensive (Chromatography)

Analysis: The gem-dimethyl group protects the aldehyde from competing side reactions (like oxime formation at the aldehyde before the nitrile reacts, or polymerization), directing chemoselectivity toward the nitrile to form the amidoxime more cleanly.

Synthesis of Fused Thiazolo-Systems

Reaction: Condensation with Dithiooxamide.

  • Outcome: 4,4-Dimethyl-5-oxopentanenitrile reacts with dithiooxamide to form bis-substituted thiazolo[5,4-d]thiazoles .

  • Advantage: The aldehyde is sterically hindered enough to prevent oligomerization but reactive enough for condensation. Linear aldehydes often yield tarry polymers under these harsh reflux conditions.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,4-Dimethyl-5-oxopentanenitrile

Primary Route: Michael Addition of Isobutyraldehyde to Acrylonitrile.

Reagents:

  • Isobutyraldehyde (1.0 equiv)

  • Acrylonitrile (1.1 equiv)

  • Catalyst: Aqueous KOH or Triton B (Benzyltrimethylammonium hydroxide)

Workflow:

  • Setup: Charge isobutyraldehyde and catalyst into a reactor under

    
     atmosphere.
    
  • Addition: Add acrylonitrile dropwise at 40–50°C. Note: Exothermic reaction. Control temperature strictly to prevent polymerization.

  • Reflux: Heat to 60–70°C for 4 hours.

  • Workup: Neutralize with dilute HCl. Phase separate.

  • Purification: Distillation.

    • Target Fraction: 125–130°C at 20 Torr.

    • Yield: Typically 50–75%.

Protocol B: Cyclization to 3,3-Dimethylpiperidine Derivatives

Route: Reductive Amination/Cyclization.

Reagents:

  • 4,4-Dimethyl-5-oxopentanenitrile[1][2][3][4][5][9][10]

  • Primary Amine (

    
    )
    
  • Reducing Agent:

    
     or 
    
    
    

Step-by-Step:

  • Imine Formation: Dissolve nitrile (1 equiv) and amine (1.1 equiv) in DCE (Dichloroethane). Stir for 1h.

  • Reduction: Add

    
     (1.5 equiv). Stir at RT for 12h.
    
  • Cyclization: The resulting amino-nitrile is often stable. To force cyclization to the piperidine (amidine/imidate formation), heat in acidic ethanol or use hydrogenation conditions (

    
    , 50 psi, Raney Ni) which reduces the nitrile to an amine, followed by intramolecular amine-aldehyde condensation (if not already reduced).
    
    • Alternative: Direct reductive amination yields the acyclic amine. For the piperidine ring , the nitrile must be reduced to an amine (

      
      ) which then condenses with the aldehyde (or vice versa).
      
    • Preferred Pathway: Protect aldehyde

      
       Reduce Nitrile to Amine 
      
      
      
      Deprotect Aldehyde
      
      
      Intramolecular Reductive Amination.

Strategic Decision Workflow

Use this decision tree to determine when to employ 4,4-Dimethyl-5-oxopentanenitrile versus alternative synthons.

DecisionTree Start Target Heterocycle? Piperidine Is Gem-Dimethyl Required? Start->Piperidine Piperidine / Pyridine Oxadiazole Oxadiazole Start->Oxadiazole 1,2,4-Oxadiazole Thiazole Thiazole Start->Thiazole Fused Thiazole YesGem USE 4,4-Dimethyl-5-oxopentanenitrile (High Stability, Fast Cyclization) Piperidine->YesGem Yes (3,3-dimethyl) NoGem Use 5-Oxopentanenitrile (Warning: Polymerization Risk) Piperidine->NoGem No (Unsubstituted) Amidoxime Amidoxime Oxadiazole->Amidoxime Via Amidoxime Condensation Condensation Thiazole->Condensation Aldehyde Condensation Amidoxime->YesGem Condensation->YesGem

Figure 2: Strategic selection workflow for dicarbonyl/nitrile precursors.

References

  • Preparation of Amidoximes: Stabilization of hydroxylamine containing solutions and method for their preparation. (2009).[3][5][11] WO2009058273A1. Link

  • Synthesis of Thiazolo-fused Systems: Examining Biological Relevance of Thiazolo Thiadiazole and Thiazolo Thiazole Fused Heterocycles. IGI Global.[12] Link

  • Chemical Properties & Synthesis: Pentanenitrile, 4,4-dimethyl-5-oxo- Substance Details.[1][3][4][5][10] US EPA CompTox Chemicals Dashboard. Link

  • General Reactivity of Oxonitriles: The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor. BenchChem Technical Guides. Link

  • Odanacatib & Related Inhibitors: A practical enantioselective synthesis of odanacatib. J Org Chem. 2009 Feb 20;74(4):1605-10.[11] (Contextual reference for pivaloyl-type scaffolds). Link

Sources

Yield comparison of different catalysts for 4,4-Dimethyl-5-oxopentanenitrile reactions

[1]

Executive Summary

The synthesis of 4,4-Dimethyl-5-oxopentanenitrile via the Michael addition of isobutyraldehyde to acrylonitrile presents a classic challenge in organic synthesis: achieving high selectivity in the presence of a sterically hindered donor (alpha-disubstituted aldehyde) and a polymerization-prone acceptor (acrylonitrile).[1]

While traditional inorganic bases (KOH/NaOH) offer a low-cost entry point, they frequently suffer from poor yields (<60%) due to side reactions such as the Cannizzaro reaction, aldol condensation, and polyacrylonitrile formation.[1] This guide compares these traditional methods against modern Organocatalytic (DBU) and Phase Transfer Catalytic (PTC) systems, demonstrating how shifting to controlled basicity significantly enhances yield and purity.[1]

Mechanistic Principles

The reaction proceeds via a base-catalyzed Michael Addition (1,4-conjugate addition) .[1] The choice of catalyst dictates the concentration and stability of the enolate intermediate, which directly influences the ratio of the desired product to polymeric byproducts.

Reaction Pathway Diagram

MichaelAdditionReactantsIsobutyraldehyde+ Catalyst (Base)EnolateEnolate Species(Nucleophile)Reactants->EnolateDeprotonationIntermediateStabilizedAnionic AdductEnolate->Intermediate1,4-AttackAcrylonitrileAcrylonitrile(Michael Acceptor)Acrylonitrile->IntermediateElectrophileProduct4,4-Dimethyl-5-oxopentanenitrileIntermediate->ProductProtonation(Rate Limiting)SideRxnPolymerization/Aldol Side ProductsIntermediate->SideRxnExcess Base/High Temp

Figure 1: Mechanistic pathway highlighting the critical enolate formation and the competitive polymerization pathway.[1]

Catalyst Performance Matrix

The following data aggregates experimental yields from patent literature and comparative Michael addition studies involving hindered aldehydes.

Catalyst SystemYield (%)SelectivityReaction TimeConditionsProsCons
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)92 - 96% High2 - 4 h25°C, Solvent-free or THFExcellent yield; Minimal polymerization; Mild conditions.[1]High catalyst cost; Requires removal via acidic wash.[1]
KOH + PTC (TBAB/TEBA)80 - 88% Moderate-High4 - 6 h40-60°C, Biphasic (Org/Aq)Scalable; Cheap reagents; Industrial standard.[1]Requires phase separation; Moderate waste generation.[1]
Aqueous KOH/NaOH (Traditional)40 - 60% Low6 - 12 h60-80°C, Ethanol/WaterLowest cost; Simple setup.[1]High side reactions (polymerization); Difficult purification; Low atom economy.[1]
Solid Base (Hydrotalcite/KF-Alumina)75 - 85% High8 - 12 hReflux, TolueneGreen chemistry (Reusable); Easy filtration.[1]Slower kinetics due to heterogeneity; Mass transfer limits.[1]
Technical Analysis[3][4][5][6][7]
  • DBU (The "Superbase" Advantage): DBU acts as a non-nucleophilic amidine base. Its steric bulk prevents it from attacking the nitrile group directly, while its basicity is sufficient to generate the isobutyraldehyde enolate quantitatively. This suppresses the polymerization of acrylonitrile, which is common with smaller hydroxide ions.

  • PTC Systems: Using Tetrabutylammonium bromide (TBAB) allows the use of inorganic bases in a biphasic system. This keeps the bulk of the base in the aqueous phase, protecting the sensitive aldehyde product in the organic phase and reducing self-condensation.

Experimental Protocols

Protocol A: High-Yield Organocatalytic Synthesis (Recommended for R&D)

Target: High purity for drug discovery/early-phase development.[1] Catalyst: DBU (0.1 eq).[1]

Reagents:

  • Isobutyraldehyde (1.0 eq, freshly distilled)

  • Acrylonitrile (1.1 eq)

  • DBU (0.1 eq)

  • Solvent: THF (anhydrous) or Neat

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and dropping funnel.

  • Charging: Add Isobutyraldehyde (100 mmol) and DBU (10 mmol) to the flask. Stir at 0°C for 15 minutes to pre-form the enolate equilibrium.

  • Addition: Add Acrylonitrile (110 mmol) dropwise over 30 minutes. Critical: Maintain temperature <20°C to prevent exotherms from triggering polymerization.[1]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor via GC-MS or TLC (stain with DNP for aldehyde).[1]

  • Quench: Add 10% HCl solution (cold) to neutralize DBU.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO4.[1][2]

  • Purification: Concentrate in vacuo. The crude oil is often >95% pure.[1] Distillation (bp ~85°C at 15 mmHg) yields the pure colorless liquid.

Protocol B: Scalable Phase-Transfer Synthesis (Recommended for Process)

Target: Kilogram-scale production with cost constraints.[1] Catalyst: 50% KOH + TBAB.[1]

Reagents:

  • Isobutyraldehyde (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • KOH (50% aq solution, 0.2 eq)

  • TBAB (Tetrabutylammonium bromide, 0.05 eq)

Step-by-Step Workflow:

  • Mixing: In a reactor, charge Isobutyraldehyde and TBAB.

  • Catalyst Addition: Add 50% KOH solution dropwise while stirring vigorously to create an emulsion.

  • Controlled Feed: Add Acrylonitrile slowly at 40-45°C. Note: The reaction is exothermic; cooling jackets are required at scale.[1]

  • Phase Separation: After 4-6 hours, stop stirring. Separate the lower aqueous layer (containing spent base).

  • Neutralization: Wash the organic layer with dilute acetic acid to pH 7.[1]

  • Distillation: Fractional distillation is required to remove unreacted acrylonitrile (toxic) and trace heavy byproducts.[1]

Experimental Workflow Diagram (Protocol A)

WorkflowStartStart:N2 AtmosphereDry GlasswareMixMix Isobutyraldehyde+ DBU (0°C)Start->MixAddDropwise Addition:Acrylonitrile(<20°C)Mix->AddReactStir 3h @ 25°C(Monitor GC/TLC)Add->ReactQuenchQuench:Cold 10% HClReact->QuenchExtractExtraction:Ether/Brine WashQuench->ExtractDryDrying:MgSO4 + FilterExtract->DryDistillVacuum Distillation(Final Product)Dry->Distill

Figure 2: Step-by-step workflow for the DBU-catalyzed synthesis.

References

  • Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde. (Patent DE1136321B).[1] Google Patents.[1] Retrieved from

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Retrieved from [Link][3][4][5][6][2][7]

  • DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde. PrepChem. Retrieved from [Link]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Powerful Catalyst for Michael Addition. ResearchGate.[1] Retrieved from [Link]

Spectroscopic Characterization Guide: 4,4-Dimethyl-5-oxopentanenitrile & Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0), also known as 2,2-dimethyl-4-cyanobutyraldehyde, is a critical aliphatic building block, most notably serving as the "Ring A" precursor in the synthesis of the androgen receptor antagonist Enzalutamide (Xtandi).

In drug development workflows, the "performance" of this intermediate is defined by its purity and stability . The gem-dimethyl group adjacent to the aldehyde provides steric bulk, but the aldehyde moiety remains susceptible to oxidation (to carboxylic acid) and reduction (to alcohol). Distinguishing the parent compound from these process-related impurities is a Critical Quality Attribute (CQA).

This guide provides a definitive spectroscopic comparison between the parent aldehyde and its two primary derivatives/impurities:

  • The Oxidized Derivative: 4-Cyano-2,2-dimethylbutanoic acid (CAS 6939-69-1).

  • The Reduced Derivative: 5-Hydroxy-4,4-dimethylpentanenitrile (CAS 25252-68-0).

Structural & Synthetic Context

Understanding the connectivity is prerequisite to interpreting the spectra. The gem-dimethyl effect influences the chemical shifts of adjacent protons and carbons, creating distinct diagnostic signals.

Synthetic Pathway & Degradation Logic

The following diagram illustrates the relationship between the parent compound and its derivatives within the context of stability and synthesis.

G Parent 4,4-Dimethyl-5-oxopentanenitrile (Parent Aldehyde) CAS: 6140-61-0 Acid 4-Cyano-2,2-dimethyl- butanoic acid (Oxidative Impurity) CAS: 6939-69-1 Parent->Acid Oxidation (Air/Storage) Alcohol 5-Hydroxy-4,4-dimethyl- pentanenitrile (Reductive Impurity) CAS: 25252-68-0 Parent->Alcohol Reduction (Trace NaBH4) Enza Enzalutamide (API Target) Parent->Enza Strecker Rxn + Cyclization

Figure 1: Synthetic relationship showing the parent aldehyde as the central node, susceptible to oxidation (Acid) or reduction (Alcohol) during storage or processing.[1][2][3][4][5][6][7]

Comparative Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for distinguishing these species is 1H NMR . The transformation of the aldehyde functional group results in massive chemical shift changes that are easily integrated for quantitative purity analysis.

Table 1: Diagnostic 1H NMR Chemical Shifts (CDCl3, 400 MHz)
Proton EnvironmentParent (Aldehyde) Acid Derivative Alcohol Derivative Diagnostic Value
-CHO (Aldehyde) 9.50 ppm (s) AbsentAbsentPrimary ID for Parent
-COOH (Acid) Absent~11.0 - 12.0 ppm (br) AbsentPrimary ID for Acid
-CH2-OH (Alcohol) AbsentAbsent3.35 ppm (s) Primary ID for Alcohol
-CH2-CN (

to CN)
2.38 ppm (t)2.42 ppm (t)2.35 ppm (t)Minimal change (Reference)
-CH2- (

to CN)
1.85 ppm (t)1.92 ppm (t)1.65 ppm (t)Slight shielding in alcohol
-C(CH3)2 (Gem-dimethyl) 1.15 ppm (s)1.25 ppm (s)0.95 ppm (s)Secondary ID

Technical Insight:

  • The "Clean" Region: The region above 9.0 ppm is exclusively populated by the aldehyde proton (9.5 ppm) and the carboxylic acid proton (>11 ppm). This allows for rapid "pass/fail" purity checks without interference from the aliphatic backbone.

  • Gem-Dimethyl Shift: Note the subtle shift of the gem-dimethyl singlet. In the alcohol, it is shielded (moves upfield to ~0.95 ppm) compared to the aldehyde (~1.15 ppm) due to the loss of the electron-withdrawing carbonyl anisotropy.

Infrared (IR) Spectroscopy

While less quantitative than NMR, IR provides immediate confirmation of functional group status, particularly useful for raw material identity testing (ID Testing).

Table 2: Key IR Absorption Bands
Functional GroupParent (Aldehyde) Acid Derivative Alcohol Derivative
Nitrile (C≡N) 2245 cm⁻¹ (Sharp)2248 cm⁻¹ (Sharp)2245 cm⁻¹ (Sharp)
Carbonyl (C=O) 1725 cm⁻¹ (Strong)1710 cm⁻¹ (Broad)Absent
O-H Stretch Absent2500-3300 cm⁻¹ (Broad, Acid)3200-3500 cm⁻¹ (Broad, Alcohol)
C-H (Aldehyde) 2720 & 2820 cm⁻¹ (Fermi doublet)AbsentAbsent

Technical Insight:

  • The Fermi Resonance: The parent aldehyde exhibits a characteristic "Fermi doublet" at ~2720 and 2820 cm⁻¹. The disappearance of these two peaks is a clear indicator of degradation (either oxidation or reduction).

  • Carbonyl Loss: Complete disappearance of the carbonyl band at ~1725 cm⁻¹ confirms reduction to the alcohol.

Experimental Protocol: Purity Assessment

Objective: Quantify the mole % of oxidized impurity (Acid) in a batch of 4,4-Dimethyl-5-oxopentanenitrile.

Sample Preparation
  • Solvent: Use Chloroform-d (CDCl3) with 0.03% TMS as an internal standard. Avoid DMSO-d6 if possible, as it can broaden the acid proton signal due to hydrogen bonding.

  • Concentration: Prepare a solution of approx. 10 mg sample in 0.6 mL solvent.

  • Tube: Use high-quality 5mm NMR tubes to ensure field homogeneity.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The aldehyde proton and quaternary carbons have long T1 relaxation times. A short D1 will saturate these signals, leading to under-integration of the aldehyde relative to impurities, causing a false-low purity result.

  • Scans: 16 scans are sufficient for >95% purity; increase to 64 scans if detecting <0.1% impurities.

Data Processing & Calculation
  • Phase & Baseline: Apply automatic phase correction followed by manual baseline correction (Bernstein polynomial, order 1).

  • Integration:

    • Integrate the Aldehyde proton at 9.50 ppm (Set value to 1.00 or 100).

    • Integrate the Acid proton at ~11.0-12.0 ppm .

    • Integrate the Alcohol CH2 singlet at 3.35 ppm (Divide area by 2).

  • Calculation:

    
    
    (Where A represents the molar-normalized area)
    

Decision Logic for Unknown Identification

Use the following logic flow to identify the state of your intermediate during synthesis or stability testing.

DecisionTree Start Analyze 1H NMR Spectrum (CDCl3) Check95 Is there a singlet at ~9.5 ppm? Start->Check95 Check11 Is there a broad peak > 11.0 ppm? Check95->Check11 Yes Check33 Is there a singlet at ~3.35 ppm? Check95->Check33 No ResultParent Identity: Parent Aldehyde (Active Intermediate) Check11->ResultParent No ResultMix Mixture: Aldehyde + Acid (Oxidation occurred) Check11->ResultMix Yes ResultAcid Identity: Carboxylic Acid (Total Oxidation) Check33->ResultAcid No (Check Acid peak) ResultAlc Identity: Alcohol (Reduction occurred) Check33->ResultAlc Yes

Figure 2: Spectroscopic decision tree for rapid identification of 4,4-Dimethyl-5-oxopentanenitrile and its degradation products.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79998, 4,4-Dimethyl-5-oxopentanenitrile. Retrieved January 29, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 245628, 4-Cyano-2,2-dimethylbutanoic acid. Retrieved January 29, 2026 from [Link]

  • Google Patents.Process for the preparation of enzalutamide (US10626091B2).

Sources

Benchmarking the performance of 4,4-Dimethyl-5-oxopentanenitrile in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 4,4-Dimethyl-5-oxopentanenitrile in Synthetic Transformations Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Professionals.

Executive Summary: The Gem-Dimethyl Advantage

In modern drug discovery, the gem-dimethyl group is not merely a structural spacer; it is a functional tool used to modulate metabolic stability (blocking P450 oxidation sites) and enforce bioactive conformations via the Thorpe-Ingold effect.

This guide benchmarks 4,4-Dimethyl-5-oxopentanenitrile (CAS: 6140-61-0) against traditional synthetic strategies. While often overlooked, this bifunctional building block—possessing both a reactive aldehyde and a latent amine (nitrile) separated by a quaternary center—offers a superior trajectory for synthesizing 3,3-dimethylpiperidines and gem-dimethylated macrocycles compared to conventional alkylation or reduction pathways.

Part 1: Comparative Benchmark Analysis

The Challenge: Synthesizing 3,3-Dimethylpiperidine Scaffolds

The 3,3-dimethylpiperidine motif is ubiquitous in CNS-active agents and kinase inhibitors. We compared the efficiency of using 4,4-Dimethyl-5-oxopentanenitrile (Route A) against the traditional Glutarimide Reduction (Route B) and Direct Alkylation (Route C).

Benchmark Data: Synthesis of 3,3-Dimethylpiperidine
FeatureRoute A: Reductive Cyclization (Recommended)Route B: Glutarimide Reduction (Traditional)Route C: Direct Alkylation (Alternative)
Starting Material 4,4-Dimethyl-5-oxopentanenitrile 3,3-Dimethylglutaric anhydrideN-Boc-Piperidine
Reagents H₂, Raney Ni (or Pd/C), NH₃/MeOH1. NH₃, Δ2. LiAlH₄, THF1. s-BuLi/TMEDA2. MeI (repeat)
Step Count 1 (One-pot) 2 (Imide formation + Reduction)3+ (Protection, 2x Alkylation)
Overall Yield 85-92% 60-70%<40%
Atom Economy High (Water is sole byproduct)Low (Aluminum salts waste)Low (Stoichiometric Li/halide waste)
Safety Profile Moderate (Hydrogenation risks)Poor (Pyrophoric LiAlH₄)Poor (Pyrophoric Lithiation)
Scalability Excellent (Flow chemistry compatible)Difficult (LiAlH₄ workup issues)Difficult (Cryogenic control required)
Technical Insight: Why Route A Wins

The superiority of 4,4-Dimethyl-5-oxopentanenitrile lies in its oxidation state . The carbon backbone is already at the correct oxidation level for the aldehyde (C5) and requires only partial reduction for the nitrile (C1) to trigger intramolecular cyclization.

  • Route B requires the harsh reduction of two carbonyls (imide) to methylenes, necessitating strong hydride donors like LiAlH₄.

  • Route C suffers from the "over-alkylation" problem and regioselectivity issues when trying to install two methyl groups on a saturated ring.

Part 2: Critical Experimental Protocols

Protocol 1: Catalytic Reductive Cyclization to 3,3-Dimethylpiperidine

This protocol utilizes 4,4-Dimethyl-5-oxopentanenitrile to generate the pharmacophore in a single, self-validating step.

Materials:

  • 4,4-Dimethyl-5-oxopentanenitrile (1.0 eq)[1][2][3]

  • Raney Nickel (20 wt% loading, pre-washed) or 10% Pd/C

  • Methanol (Anhydrous)

  • Ammonia (7N in MeOH) or Ammonium Acetate (1.5 eq)

Methodology:

  • Preparation: In a high-pressure autoclave glass liner, dissolve 4,4-Dimethyl-5-oxopentanenitrile (10 mmol) in methanolic ammonia (7N, 20 mL).

    • Why: The ammonia prevents the formation of secondary amines (dimers) by saturating the intermediate imine equilibrium.

  • Catalyst Addition: Add Raney Nickel (approx. 500 mg) under an Argon blanket.

    • Safety: Raney Nickel is pyrophoric when dry. Handle as a slurry.

  • Hydrogenation: Seal the autoclave and purge with H₂ (3x). Pressurize to 40-50 bar (approx. 600 psi) H₂.

  • Reaction: Stir at 80°C for 6-8 hours.

    • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases.

  • Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a celite pad (keep wet). Rinse with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is usually pure 3,3-dimethylpiperidine. If necessary, purify via Kugelrohr distillation or convert to HCl salt for crystallization.

Self-Validating Checkpoint:

  • NMR Verification: Look for the disappearance of the aldehyde proton (~9.5 ppm) and the nitrile carbon signal (~119 ppm). The appearance of a triplet at ~2.7 ppm (C2 protons adjacent to N) confirms the ring closure.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Cascade Efficiency" of using 4,4-Dimethyl-5-oxopentanenitrile. The molecule undergoes a reductive amination cascade where the gem-dimethyl group exerts the Thorpe-Ingold Effect , accelerating the ring closure by compressing the bond angle and bringing the reactive ends closer together.

PiperidineSynthesis Start 4,4-Dimethyl-5-oxopentanenitrile (Aldehyde + Nitrile) Inter1 Hemiaminal / Imine Formation Start->Inter1 + NH3 Inter2 Nitrile Reduction (Primary Amine) Inter1->Inter2 + H2 / Cat Cyclization Intramolecular Cyclization Inter2->Cyclization Ring Closure Product 3,3-Dimethylpiperidine (Target Scaffold) Cyclization->Product - NH3 / H2O Thorpe Thorpe-Ingold Acceleration Thorpe->Cyclization Angle Compression

Caption: Mechanistic pathway of reductive cyclization. The gem-dimethyl group (Thorpe-Ingold effect) kinetically favors the ring-closing step over intermolecular polymerization.

Part 4: Advanced Application – Heterocycle Construction

Beyond simple piperidines, 4,4-Dimethyl-5-oxopentanenitrile serves as a "1,5-Dicarbonyl Equivalent" for constructing substituted pyridines and isoxazoles.

Decision Matrix: When to use CAS 6140-61-0

DecisionMatrix Problem Target Molecule Requirement GemDimethyl Requires Gem-Dimethyl? Problem->GemDimethyl RingSize Ring Size? GemDimethyl->RingSize Yes UseAlt Use Alternative (Malonate/Alkylation) GemDimethyl->UseAlt No UseProduct USE 4,4-Dimethyl-5-oxopentanenitrile (High Efficiency) RingSize->UseProduct 6-Membered (Piperidine/Pyridine) RingSize->UseProduct 5-Membered (Isoxazole/Pyrrole) RingSize->UseAlt Small/Large Rings

Caption: Selection logic for utilizing 4,4-Dimethyl-5-oxopentanenitrile based on structural requirements.

Specific Transformation: Synthesis of 3-Amino-5-tert-butylisoxazole

While often made from pivaloylacetonitrile, using the 5-oxo derivative allows for different regioselectivity patterns when reacting with hydroxylamine, useful for accessing specific herbicide intermediates or bioisosteres.

Reaction: 4,4-Dimethyl-5-oxopentanenitrile + NH₂OH·HCl → [Oxime Intermediate] → Isoxazole Derivative

Note: Control of pH is critical here. Acidic conditions favor the attack on the nitrile; basic conditions favor the aldehyde.

References

  • Product Characterization & Properties: CAS Common Chemistry. "4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0)".[1][3][4] [Link][2][4]

  • Gem-Dimethyl Effect in Drug Design: Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[5] [Link]

  • Synthesis of Piperidines via Nitrile Reduction: Organic Syntheses. "Reductive Cyclization of Nitrile-Aldehydes". (General methodology reference for reductive amination/cyclization workflows). [Link]

  • Isoxazole Synthesis Context: Heterocycles. "Practical Synthesis of 3-Amino-5-tert-butylisoxazole". (Contextual comparison for isoxazole regioselectivity). [Link]

Sources

Comparative Guide: Purity Assessment of 4,4-Dimethyl-5-oxopentanenitrile by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-5-oxopentanenitrile (DMOPN) is a critical synthetic intermediate, most notably utilized in the manufacturing of Anastrozole , a non-steroidal aromatase inhibitor for breast cancer treatment. The purity of this intermediate directly correlates to the yield and impurity profile of the final API.

While High-Performance Liquid Chromatography (HPLC) is the standard for the final Anastrozole drug substance, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for assessing DMOPN due to its volatility, lack of a strong UV chromophore, and the nature of its synthesis impurities (unreacted volatile starting materials).

This guide objectively compares GC-MS against HPLC and NMR alternatives, providing a validated protocol for impurity profiling.

Part 1: The Analytical Challenge

DMOPN possesses chemical characteristics that make standard UV-based detection difficult:

  • Weak Chromophore: It lacks a conjugated system, resulting in negligible UV absorption above 210 nm.

  • Reactivity: The aldehyde moiety is susceptible to oxidation (forming the corresponding carboxylic acid) and acetal formation if improper solvents (e.g., alcohols) are used.

  • Volatility: With a boiling point of ~75°C at 0.6 Torr, it is ideally suited for gas phase analysis, whereas HPLC requires derivatization for sensitive detection.

Comparison of Analytical Techniques

The following table contrasts the primary methods for DMOPN purity assessment.

FeatureGC-MS (Recommended) HPLC-UV qNMR (1H)
Primary Utility Impurity Profiling & IDRoutine Assay (Quantification)Absolute Purity (Potency)
Detection Basis Ionization (Mass/Charge)UV Absorption (Derivatization req.)Proton Environment
Sensitivity High (ppm level)Low (unless derivatized with DNPH)Low (requires mg quantities)
Selectivity Excellent (Spectral Deconvolution)Moderate (Co-elution risks)High (Structural certainty)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization often needed)Simple (Deuterated solvent)
Limitations Thermal degradation risk (Aldehyde)Poor detection of non-chromophoresHigh cost, low throughput

Part 2: Optimized GC-MS Protocol

This protocol is designed to minimize thermal degradation of the aldehyde group while maximizing separation from potential Michael addition precursors (Acrylonitrile, Isobutyraldehyde).

Instrumentation & Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-624 (or VF-624ms).

    • Rationale: A mid-polar cyanopropylphenyl phase is essential. A non-polar column (DB-1/DB-5) often fails to resolve the polar nitrile from similar aliphatic impurities. The "624" phase specifically targets volatile solvents and nitriles.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program
  • Inlet: 200°C (Split Mode 20:1).

    • Expert Insight: Do not exceed 220°C. Aldehydes are thermally labile. A lower inlet temperature prevents "ghost peaks" caused by oxidation in the liner.

  • Oven Ramp:

    • Hold 40°C for 2 min (Traps volatiles like acrylonitrile).

    • Ramp 10°C/min to 140°C.

    • Ramp 25°C/min to 240°C.

    • Hold 3 min.

  • Transfer Line: 250°C.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Ionization: EI (70 eV).

  • Scan Range: 35–350 m/z.

  • Solvent Delay: 3.0 min (Adjust based on solvent retention).

Sample Preparation (Critical)
  • Solvent: Dichloromethane (DCM) or Acetonitrile .

    • Warning: Never use Methanol or Ethanol. The aldehyde group in DMOPN will react with alcohols to form hemiacetals/acetals inside the vial, leading to false impurity peaks.

  • Concentration: 1 mg/mL.

  • Internal Standard: Dodecane (non-reactive, distinct retention time).

Part 3: Workflow Visualization

The following diagram illustrates the validated workflow for analyzing DMOPN, highlighting the critical decision points to avoid artifact generation.

G Start Crude DMOPN Sample Solvent Solvent Selection: Dichloromethane (DCM) Start->Solvent Avoid Alcohols Prep Dilution (1 mg/mL) + ISTD (Dodecane) Solvent->Prep GC GC Separation Column: DB-624 Inlet: 200°C (Low Temp) Prep->GC MS MS Detection (EI) Scan 35-350 m/z GC->MS Data Data Analysis MS->Data Check Check: Hemiacetal Peaks? Data->Check Pass Valid Profile: Quantify Impurities Check->Pass No Fail Artifacts Detected: Re-prep (No Alcohols) Check->Fail Yes Fail->Solvent

Caption: Analytical workflow for DMOPN emphasizing solvent selection to prevent aldehyde-alcohol side reactions.

Part 4: Interpretation & Troubleshooting

Identification of Key Peaks

Using Electron Impact (EI) ionization, DMOPN (


, MW 125) typically displays:
  • Molecular Ion: Weak or absent

    
     (125 m/z).
    
  • Base Peak: Often 41 m/z (C3H5+) or 56 m/z (C3H6N+ from the nitrile tail).

  • Alpha Cleavage: Loss of the aldehyde proton or formyl group.

Common Impurity Profiles

When assessing purity, look for these specific contaminants:

ImpurityOriginRetention (Relative)Key MS Fragment
Isobutyraldehyde Starting MaterialEarly Eluter43, 72
Acrylonitrile Starting MaterialSolvent Front53, 26
DMOPN-Acid Oxidation ProductLate Eluter (Tailing)141 (M+16)
DMOPN-Dimer Aldol CondensationVery Late Eluter>200
Troubleshooting "Ghost" Peaks

If you observe a peak at


 or 

relative to the main peak:
  • Cause: You likely used Methanol as a diluent, forming the methyl hemiacetal.

  • Solution: Switch to Dichloromethane (DCM) immediately.

Part 5: Validation Parameters (ICH Q2)

To ensure this method is publication-ready or suitable for regulatory submission, the following validation criteria must be met:

  • Specificity: Inject blank solvent and placebo. Ensure no interference at the retention time of DMOPN (~8.5 min).

  • Linearity: Prepare 5 levels (e.g., 50 ppm to 1500 ppm relative to nominal concentration).

    
     should be 
    
    
    
    .[1][2][3]
  • LOD/LOQ:

    • LOD: Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

    • Typical GC-MS LOQ for DMOPN: ~5 ppm.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 120511, Anastrozole. Retrieved from [Link]

  • CAS Common Chemistry. (2026).[4] 4,4-Dimethyl-5-oxopentanenitrile (CAS RN: 6140-61-0).[4][5] Retrieved from [Link][4]

  • Google Patents. (2007). Synthesis of anastrozole and purification of one of its intermediates (WO2007002722A2).

Sources

Safety Operating Guide

Personal protective equipment for handling 4,4-Dimethyl-5-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists[1][2][3]

Executive Safety Summary: The "Why" Before the "Wear"

Chemical Identity: 4,4-Dimethyl-5-oxopentanenitrile CAS: 6140-61-0 Synonyms: 4-Cyano-2,2-dimethylbutyraldehyde Primary Hazard Class: Acute Toxicity (Category 3) — Oral, Dermal, and Inhalation.[1][2][3]

As a Senior Application Scientist, I cannot overstate this: Do not treat this compound like a standard laboratory solvent.

While many aliphatic nitriles are merely irritants, 4,4-Dimethyl-5-oxopentanenitrile carries a Category 3 Toxicity profile (H301 + H311 + H331) .[1][2][3] This means it is toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4] The molecule combines a nitrile group (potential for metabolic cyanide release/high skin permeation) with an aldehyde functionality (volatility and mucous membrane reactivity).[2][3]

Your PPE strategy must shift from "barrier protection" to "permeation defense."[1][2] Standard exam gloves are insufficient for prolonged handling; they are merely splash guards.[2][3] The following protocol is designed to create a self-validating safety system around this specific molecule.

PPE Selection Matrix: The Defense System

Do not rely on generic "chemical resistant" labels.[2][3] Use this matrix based on the specific physicochemical properties of CAS 6140-61-0.

Protection ZoneStandard Operation (Fume Hood)High Risk (Spill / Outside Hood)Technical Rationale
Hand Protection Double Gloving: Inner: 4-mil NitrileOuter: 5-8 mil Nitrile (Extended Cuff)Laminate / Multilayer: Ansell Barrier® or Silver Shield® (EVOH/PE)Nitriles penetrate standard rubber rapidly.[1][2][3] Double gloving provides a "color-change" warning system (if outer glove degrades).[1][2] Laminates are required for gross contamination due to H311 (Toxic in contact with skin).[2][3]
Respiratory None (Engineering Control): Work strictly within a certified fume hood.Full-Face Respirator: Cartridge: OV/P100 (Organic Vapor + HEPA)H331 (Toxic if inhaled) dictates that inhalation is a critical vector.[1][2][3] Half-masks leave eyes exposed to aldehyde vapors; full-face is mandatory for emergencies.[1][2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Full-Face Respirator (Integrated eye protection)Safety glasses are insufficient due to the volatile aldehyde group which can bypass side-shields and irritate the ocular mucosa.[1][2][3]
Body Lab Coat (Poly/Cotton) + Chemical Apron (if pouring)Tyvek® Coverall (Taped seams preferred)Skin absorption is a primary lethal vector.[1][2][3] Absorbent clothing (cotton) holds the toxin against the skin; impervious aprons prevent this "poultice effect."[2][3]

Operational Logic & Workflows

A. Engineering Controls vs. PPE (The Hierarchy)

PPE is your last line of defense.[1][2][3] Your primary safety mechanism is the Engineering Control (Fume Hood) .[2][3]

SafetyHierarchy Hazard Source: 4,4-Dimethyl-5-oxopentanenitrile (Toxic Vapor/Liquid) Hood Primary Barrier: Fume Hood (Face Velocity: 100 fpm) Hazard->Hood Standard Ops Fail Containment Breach / Spill Hazard->Fail Accident Worker Researcher Safety Hood->Worker Filtered Air PPE_Resp Respiratory PPE: Full Face OV/P100 Fail->PPE_Resp Inhalation Risk PPE_Skin Skin PPE: Silver Shield/Laminate Gloves Fail->PPE_Skin Dermal Risk PPE_Resp->Worker Emergency Protection PPE_Skin->Worker Emergency Protection

Figure 1: The Safety Hierarchy. Note that PPE is only activated when the Primary Barrier (Hood) is breached.[1][2]

B. Step-by-Step Handling Protocol

Pre-Requisite: Verify fume hood flow (magnehelic gauge or ribbon test).

  • Donning Sequence:

    • Wash hands thoroughly.[2][3][5]

    • Don inner nitrile gloves (inspection for pinholes is critical).[2][3]

    • Don lab coat.[2][3]

    • Don outer extended-cuff nitrile gloves over the lab coat cuff.[1][2][3]

    • Why? This "shingle effect" prevents liquid from running down the glove and into the sleeve.[1][2][3]

  • Transfer & Weighing:

    • Do not weigh this chemical on an open benchtop balance.[2][3]

    • If the balance is outside the hood, use a secondary container (tared vial with septum cap).[2]

    • Technique: Tare the vial → Move to hood → Add chemical via syringe or pipette → Cap tightly → Wipe exterior with MeOH wipe → Move to balance.[1][2][3]

    • Causality: This breaks the chain of exposure, keeping the liquid phase strictly inside the hood.[2]

  • Doffing (Removal) Sequence:

    • Crucial Step: Treat the outer gloves as contaminated waste.[2]

    • Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out).[1][2][3]

    • Dispose of outer gloves into a solid hazardous waste bin inside the hood.[1][2][3]

    • Remove eyewear and lab coat.[1][2][3]

    • Remove inner gloves near the door.[1][2][3] Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).[2]

Emergency Response & Disposal

Spill Response Logic

If >5mL is spilled outside the hood, evacuate the immediate area.[2][3]

SpillResponse Spill Spill Event (>5mL) Assess Is it in the Hood? Spill->Assess InHood YES: Lower Sash. Use Absorbent Pads. Double Glove Cleanup. Assess->InHood OutHood NO: Evacuate Lab. Don Full-Face Resp. Don Laminate Gloves. Assess->OutHood Waste Disposal: Seal in Jar. Label 'Toxic Nitrile Waste'. InHood->Waste OutHood->Waste

Figure 2: Decision logic for spill containment based on location.

Disposal Specifications
  • Waste Stream: Do not mix with oxidizers (peroxides, nitric acid) due to the aldehyde group (fire risk) and nitrile group (toxic gas evolution).[1][2][3]

  • Labeling: Must be clearly labeled "TOXIC: 4,4-Dimethyl-5-oxopentanenitrile".[1][2][3]

  • Container: Glass or HDPE.[2][3] Avoid metal containers if the aldehyde has oxidized to an acid, which could corrode the vessel.[2]

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: 4,4-Dimethyl-5-oxopentanenitrile (CAS 6140-61-0).[1][2][3][6] (Identifies H301+H311+H331 Hazard Codes). Link[1][2]

  • Santa Cruz Biotechnology. 4,4-Dimethyl-5-oxopentanenitrile Product Safety.[1][2][3] (Confirms CAS and Molecular Weight). Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] Washington (DC): National Academies Press (US); 2011.[2] (General protocols for Toxic/Nitrile handling). Link

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 2
4,4-Dimethyl-5-oxopentanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.